Product packaging for Delphinidin 3-glucoside chloride(Cat. No.:CAS No. 26984-07-6)

Delphinidin 3-glucoside chloride

Cat. No.: B10765387
CAS No.: 26984-07-6
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delphinidin 3-glucoside chloride is a major anthocyanin pigment responsible for the vibrant blue, purple, and red hues in many fruits and flowers, such as blueberries, eggplants, and grapes. This high-purity compound is an essential research tool for investigating the broad bioactivity of natural pigments. Its primary research value lies in its potent antioxidant capacity, enabling studies on oxidative stress mitigation and cellular protection. Researchers utilize this compound to elucidate its mechanism of action in modulating key signaling pathways, including MAPK and NF-κB, which are critical in inflammation, cell proliferation, and apoptosis. Specific applications extend to exploring its potential chemopreventive properties in cancer models, its role in improving vascular function and cardiometabolic health, and its anti-diabetic effects through insulin sensitivity modulation. As a standard, it is also crucial for the quantitative and qualitative analysis of anthocyanin content in agricultural and food science research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClO12 B10765387 Delphinidin 3-glucoside chloride CAS No. 26984-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028800
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-38-3, 26984-07-6
Record name Delphinidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Comprehensive Guide to Delphinidin 3-Glucoside Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Resource for Researchers and Drug Development Professionals

This in-depth guide provides a detailed exploration of the biosynthesis of delphinidin 3-glucoside, a key anthocyanin responsible for blue and purple pigmentation in many plants. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a thorough overview of the metabolic pathway, enzymatic kinetics, regulatory mechanisms, and experimental protocols.

The Core Biosynthetic Pathway

The formation of delphinidin 3-glucoside is a multi-step process integrated within the broader flavonoid biosynthesis pathway. The journey begins with the general phenylpropanoid pathway, leading to the production of flavonoid precursors. The core pathway to delphinidin 3-glucoside involves the sequential action of several key enzymes.

The pathway commences with the synthesis of dihydrokaempferol, a common precursor for various flavonoids. The commitment to delphinidin synthesis is initiated by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450 monooxygenase. This enzyme catalyzes the hydroxylation of dihydrokaempferol at both the 3' and 5' positions of the B-ring, producing dihydromyricetin.

Subsequently, Dihydroflavonol 4-Reductase (DFR) reduces dihydromyricetin to leucodelphinidin. The final step in the formation of the delphinidin aglycone is catalyzed by Anthocyanidin Synthase (ANS) , which converts leucodelphinidin to the unstable delphinidin.

To achieve stability and solubility, delphinidin is then glycosylated by UDP-glucose:Anthocyanidin 3-O-Glucosyltransferase (UFGT or 3GT) . This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of delphinidin, yielding the stable and colored delphinidin 3-O-glucoside.

Delphinidin 3-Glucoside Biosynthesis Pathway cluster_upstream General Flavonoid Pathway cluster_core Delphinidin 3-Glucoside Synthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin 3-O-glucoside Delphinidin 3-O-glucoside Delphinidin->Delphinidin 3-O-glucoside 3GT (UFGT)

Core biosynthesis pathway of delphinidin 3-glucoside.

Quantitative Data on Key Enzymes and Products

The efficiency of delphinidin 3-glucoside biosynthesis is governed by the kinetic properties of the involved enzymes and the resulting concentrations of intermediates and the final product.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the delphinidin 3-glucoside pathway. These values are crucial for understanding the substrate specificity and catalytic efficiency of these enzymes.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)kcat (s⁻¹)Plant SourceReference
Flavonoid 3',5'-Hydroxylase (F3'5'H) Dihydrokaempferol3.262.69Not ReportedCamellia sinensis[1]
Naringenin3.22Not ReportedNot ReportedCamellia sinensis[1]
Anthocyanin 3'-O-Glucosyltransferase (3'GT) Delphinidin 3,5-diglucoside1201370 nmol min⁻¹ mg⁻¹Not ReportedGentiana triflora[2]
Anthocyanidin 3-O-Glucosyltransferase (UFGT) Cyanidin25Not ReportedNot ReportedVitis vinifera[3]
Delphinidin30Not ReportedNot ReportedVitis vinifera[3]

Note: Kinetic data for F3'5'H and UFGT with their direct substrates in the delphinidin 3-glucoside pathway are limited and can vary significantly between plant species and experimental conditions.

Concentration of Delphinidin 3-Glucoside in Plant Tissues

The accumulation of delphinidin 3-glucoside is influenced by genetic background, developmental stage, and environmental conditions. The following table provides examples of delphinidin 3-glucoside concentrations in various plant tissues.

Plant SpeciesTissueConditionDelphinidin 3-glucoside ConcentrationReference
Vitis vinifera (Grape)Berry SkinRipe1.5 - 5.0 mg/g FW[4]
Solanum melongena (Eggplant)PeelMature0.5 - 2.0 mg/g FW[5]
Petunia hybridaFlower PetalsFull BloomVaries by cultivar[6]
BlueberryRipe Fruit4°C StorageContent increases over a week[7]
BlueberryRipe Fruit25°C StorageContent fluctuates over a week[7]
Tea ShootsPurple LeavesHigh light/temperatureSignificantly increased[8]

Regulatory Networks Controlling Biosynthesis

The biosynthesis of delphinidin 3-glucoside is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways.

The MBW Transcription Factor Complex

A conserved ternary protein complex, known as the MBW complex, is the central regulator of anthocyanin biosynthesis genes. This complex consists of:

  • R2R3-MYB transcription factors: These proteins provide specificity by binding to the promoters of target genes.

  • basic Helix-Loop-Helix (bHLH) transcription factors: These act as co-activators.

  • WD40-repeat (WDR) proteins: These proteins serve as a scaffold for the complex.

The specific R2R3-MYB proteins activated determine which branches of the flavonoid pathway are induced. For delphinidin biosynthesis, MYB transcription factors that upregulate F3'5'H are crucial.[9][10][11]

Environmental Regulation: Light and Temperature

Light Signaling: Light is a primary environmental cue that induces anthocyanin biosynthesis. The signaling pathway often involves photoreceptors that, upon light activation, lead to the stabilization of the ELONGATED HYPOCOTYL 5 (HY5) transcription factor. HY5, in turn, can activate the expression of key MYB regulators of the anthocyanin pathway. In the dark, CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) , an E3 ubiquitin ligase, targets HY5 for degradation, thereby repressing anthocyanin biosynthesis.[12][13]

Temperature Signaling: Ambient temperature significantly impacts delphinidin 3-glucoside accumulation. High temperatures generally repress anthocyanin biosynthesis by promoting the COP1-mediated degradation of HY5.[14][15] Conversely, low temperatures can enhance anthocyanin production in many species, although the response can be tissue-specific.[16][17]

Regulatory Network of Delphinidin 3-Glucoside Biosynthesis cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation Light Light Photoreceptors Photoreceptors Light->Photoreceptors Temperature Temperature COP1 COP1 Temperature->COP1 High temp promotes Photoreceptors->COP1 inhibition HY5 HY5 COP1->HY5 degradation MBW_Complex MBW Complex (MYB-bHLH-WD40) HY5->MBW_Complex activation F3H5H F3'5'H MBW_Complex->F3H5H DFR DFR MBW_Complex->DFR ANS ANS MBW_Complex->ANS UFGT 3GT (UFGT) MBW_Complex->UFGT Delphinidin_3_glucoside Delphinidin 3-glucoside HPLC Analysis Workflow Sample_Collection Plant Tissue Collection Grinding Grinding in Liquid Nitrogen Sample_Collection->Grinding Extraction Extraction with Acidified Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection Diode Array Detection (520 nm) Separation->Detection Quantification Peak Identification & Quantification Detection->Quantification

References

Delphinidin 3-Glucoside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-glucoside chloride, a prominent anthocyanin, is a water-soluble plant pigment responsible for the deep red, purple, and blue hues observed in many fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, comprehensive experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known by its synonyms Myrtillin or Delphinin chloride, is a flavonoid belonging to the anthocyanin class.[1][2][3] Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated reference for its identification and handling.

Table 1: General and Physical Properties
PropertyValueCitations
IUPAC Name (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Synonyms Myrtillin, Mirtillin, Delphinin chloride, Delphinidin 3-O-glucoside chloride[1][2][3]
Appearance Dark red to purple crystalline solid/powder[3][4][5]
Melting Point 150 °C[6]
Purity (by HPLC) ≥95.0% - ≥98%[3][7]
Table 2: Chemical and Molecular Properties
PropertyValueCitations
CAS Number 6906-38-3[1][2][3]
Molecular Formula C₂₁H₂₁ClO₁₂[1][2][8]
Molecular Weight 500.84 g/mol [1][2]
Table 3: Solubility and Stability
PropertyValueCitations
Solubility Soluble in DMSO (~10 mg/mL), dimethylformamide (~1.5 mg/mL), PBS (pH 7.2, ~0.2 mg/mL), water, methanol, ethanol, and pyridine.[3][4][5][9]
Storage Conditions -20°C, protected from light and moisture.[3][5][7]
Stability Stable for ≥ 4 years when stored at -20°C. Degradation can occur at temperatures above 40°C. More stable in acidic conditions and degrades at higher pH.[3][5][10]
Table 4: Spectral Data
PropertyValueCitations
UV/Vis (λmax) 279, 353, 541 nm (in methanol)[3]
274, 536 nm (in acidic mobile phase)[11]

Experimental Protocols

This section outlines detailed methodologies for the extraction, analysis, and functional characterization of this compound.

Extraction and Purification from Plant Material (e.g., Bilberry)

This protocol describes a general procedure for the isolation and purification of this compound from bilberry fruit, a rich source of this anthocyanin.

  • Extraction :

    • Homogenize fresh or frozen bilberries with an acidic ethanol solution (e.g., 70% ethanol with 0.5% hydrochloric acid).

    • Perform the extraction for 2-4 hours at room temperature with agitation, protected from light.

    • Separate the solid material by filtration or centrifugation. The resulting supernatant is the crude anthocyanin extract.

  • Initial Purification using Macroporous Resin :

    • Load the crude extract onto a pre-conditioned AB-8 macroporous resin column.

    • Wash the column with acidified water (e.g., containing 0.5% HCl) to remove sugars, acids, and other polar impurities.

    • Elute the anthocyanin fraction with an acidic ethanol solution (e.g., 40-70% ethanol with 0.5% HCl).[12]

    • Collect the colored eluate and concentrate it under reduced pressure to remove the ethanol.

  • Solvent Partitioning :

    • Perform liquid-liquid extraction on the concentrated aqueous anthocyanin fraction using ethyl acetate to remove less polar impurities. Discard the organic phase.[12]

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Further purify the aqueous fraction using preparative HPLC on a C18 column.

    • Employ a gradient elution system with a mobile phase consisting of (A) aqueous formic acid (e.g., 1.5%) and (B) acetonitrile.[12]

    • Monitor the elution at 520 nm and collect the fraction corresponding to the retention time of delphinidin 3-glucoside.

    • Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the purified this compound powder.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in plasma or plant extracts.[3]

  • Chromatographic System : An HPLC system equipped with a photodiode array (PDA) detector.

  • Column : Agilent Reverse Phase EC-C18 (4.6 x 150 mm, 2.7 µm particle size).[3]

  • Mobile Phase : A gradient of acetonitrile and 0.1% trifluoroacetic acid in an aqueous solution.[3]

  • Flow Rate : Typically 0.8 - 1.0 mL/min.

  • Detection Wavelength : 520 nm.

  • Sample Preparation (Plasma) :

    • Perform protein precipitation by adding 0.1% TFA and 20% sulfosalicylic acid to the plasma sample.

    • Centrifuge at 4000 x g for 20 minutes at 4°C.

    • Purify the supernatant using a solid-phase extraction (SPE) C18 cartridge.

    • Elute the analyte, evaporate to dryness, and reconstitute in the mobile phase for injection.

  • Quantification : Generate a standard curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Antioxidant Capacity Assessment: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3]

  • Reagent Preparation :

    • Acetate Buffer (300 mM, pH 3.6) : Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM) : Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM) : Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[3]

  • Assay Procedure :

    • Add 20 µL of the sample (dissolved in a suitable solvent) or standard (e.g., FeSO₄ or Trolox) to a microplate well.

    • Add 150-220 µL of the pre-warmed FRAP reagent to each well.[3][9]

    • Mix and incubate at 37°C for 4-30 minutes.[3][4]

    • Measure the absorbance at 593 nm.

  • Calculation :

    • Construct a standard curve using a known antioxidant standard (e.g., FeSO₄).

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

In Vitro Apoptosis Assessment: Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[1][8]

  • Cell Treatment and Lysis :

    • Culture cells to the desired confluency and treat with this compound for the desired time. Include an untreated control.

    • Harvest 3-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cell debris. The supernatant is the cell lysate.[8]

  • Assay Procedure :

    • Determine the protein concentration of the cell lysate. Dilute the lysate to a concentration of 1-4 mg/mL.

    • In a 96-well plate, add 50 µL of lysate per well.

    • Prepare the reaction mixture by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.[8]

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.[1][8]

  • Data Analysis :

    • Subtract the background reading (from a blank well) from all sample readings.

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[13] this compound can suppress this pathway by inhibiting the degradation of IκBα and downregulating MEK1/2-ERK1/2 signaling, thereby preventing NF-κB nuclear translocation.[14][15] It has also been shown to inhibit TNF-α signaling, a key cytokine in the inflammatory cascade.

anti_inflammatory_pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto degradation releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates Delphinidin Delphinidin 3-glucoside chloride Delphinidin->TLR4 inhibits Delphinidin->IKK inhibits

Diagram 1: Anti-inflammatory action of this compound via NF-κB pathway inhibition.
Pro-Apoptotic Signaling in Cancer Cells

In the context of oncology, this compound has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the pAKT/IRF1/HOTAIR pathway . It can inhibit the phosphorylation of Akt, a crucial protein for cell survival, leading to a downstream cascade that includes the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2. This culminates in the activation of executioner caspases, such as caspase-3 , which cleave cellular substrates and execute the apoptotic program.[9] Furthermore, this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overactive in cancer.

pro_apoptotic_pathway Delphinidin Delphinidin 3-glucoside chloride EGFR EGFR Delphinidin->EGFR inhibits pAkt p-Akt (Active) Delphinidin->pAkt inhibits Caspase3 Caspase-3 (Executioner) Delphinidin->Caspase3 activates Akt Akt Akt->pAkt phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 promotes Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis executes

Diagram 2: Pro-apoptotic signaling of this compound in cancer cells.
Experimental Workflow for Western Blot Analysis of NF-κB Translocation

To experimentally verify the inhibition of NF-κB nuclear translocation by this compound, a Western blot analysis is commonly performed. This involves separating cytoplasmic and nuclear protein fractions to determine the localization of the p65 subunit of NF-κB.

western_blot_workflow start Cell Culture & Treatment (Control, LPS, LPS + Delphinidin) harvest Cell Harvesting start->harvest fractionation Cytoplasmic & Nuclear Protein Fractionation harvest->fractionation quantification Protein Quantification (e.g., Bradford Assay) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-p65, Anti-Lamin B1, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Diagram 3: Workflow for Western blot analysis of NF-κB p65 nuclear translocation.

Conclusion

This compound is a multifaceted natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a therapeutic agent, particularly in the realms of inflammatory diseases and cancer, is underscored by its ability to modulate critical cellular signaling pathways. This guide provides a foundational repository of technical information and standardized protocols to facilitate further research and development of this promising phytochemical. The continued investigation into its mechanisms of action and bioavailability is crucial for translating its preclinical potential into tangible therapeutic applications.

References

The Anti-inflammatory Potential of Delphinidin 3-Glucoside Chloride: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented fruits and vegetables, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory compounds is a major focus of pharmaceutical research. Natural products, particularly flavonoids like anthocyanins, represent a promising reservoir of bioactive molecules with therapeutic potential. This compound has emerged as a compelling candidate due to its demonstrated ability to modulate key inflammatory pathways in vitro. This document summarizes the current in vitro evidence supporting the anti-inflammatory effects of this compound and provides detailed methodologies for its investigation.

Quantitative Data on Anti-inflammatory Effects

The in vitro anti-inflammatory activity of this compound has been quantified in various studies, demonstrating its dose-dependent efficacy in mitigating inflammatory responses. The following tables summarize key quantitative findings from the literature.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorConcentration of this compound% Inhibition / IC₅₀Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)Not SpecifiedSuppressed NO generation[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOSNot SpecifiedSuppressed iNOS[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)COX-2Not SpecifiedSuppressed COX-2[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-αNot SpecifiedSuppressed TNF-α[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6Not SpecifiedSuppressed IL-6[1]
Human Mesenchymal Stem Cells (MSCs)Lipopolysaccharide (LPS)NF-κB50 µMLowered expression[2]
Human Mesenchymal Stem Cells (MSCs)Not SpecifiedIL-1βNot SpecifiedReduced production[2]
Human Mesenchymal Stem Cells (MSCs)Not SpecifiedIL-12Not SpecifiedReduced production[2]
Human Mesenchymal Stem Cells (MSCs)Not SpecifiedTNF-αNot SpecifiedReduced production[2]
HCT-116 Colorectal Cancer CellsNot SpecifiedVEGFNot Specified57.2% decrease[3]
HCT-116 Colorectal Cancer CellsNot SpecifiedPD-L1Not SpecifiedSignificant decrease[3]
HT-29 Colorectal Cancer CellsNot SpecifiedCell Viability329 ± 17 µg/mLIC₅₀[4]
HCT-116 Colorectal Cancer CellsNot SpecifiedCell Viability396 ± 23 µg/mLIC₅₀[4]
B cell chronic lymphocytic leukaemia (B CLL)Not SpecifiedApoptosis30-100 µMInduced apoptosis[5]
Breast Cancer CellsNot SpecifiedCell Viability0-40 µMInhibitory activity[5]
Human Umbilical Vein Endothelial Cells (HUVECs)oxLDLEndothelial Dysfunction1-100 µMInhibited dysfunction[5]
Human Colorectal Cancer CellsNot SpecifiedEGFR2.37 µMIC₅₀[5]

Table 2: Modulation of Cytokine Production by this compound

Cell LineInflammatory StimulusCytokineConcentration of this compoundEffectReference
Human Mesenchymal Stem Cells (MSCs)Not SpecifiedIL-10Not SpecifiedIncreased levels[2]
Human Mesenchymal Stem Cells (MSCs)Not SpecifiedTGF-βNot SpecifiedIncreased levels[2]
Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedPD-1Not Specified54.8% decrease (monoculture)[3]
PBMCs co-cultured with HCT-116 cellsNot SpecifiedPD-1Not Specified49.5% decrease[3]
PBMCs co-cultured with HT-29 cellsNot SpecifiedPD-1Not Specified51.0% decrease[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.[6]

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]

Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1 x 10⁵ cells/mL.[8]

  • Incubate for 24 hours to allow for cell adherence.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a designated incubation time (e.g., 24 hours).[9]

  • Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein extraction and subsequent Western blot analysis.

G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Incubate for 24h A->B C Pre-treat with Delphinidin 3-glucoside chloride B->C D Induce inflammation with LPS C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Proteins) F->I

General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[10] The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically.[11]

Procedure:

  • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of equal parts of Reagent A and Reagent B) to each supernatant sample.[10]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[10]

  • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific to the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[12][13]

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]

  • Wash the plate and block non-specific binding sites.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[14]

  • Wash the plate and add the biotinylated detection antibody for 1 hour.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour.

  • Wash the plate and add the TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[14]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK). Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.

Procedure:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-p38) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2][17]

G Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades NFkB_active NF-κB (active) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces D3G Delphinidin 3-glucoside chloride D3G->IKK inhibits

Inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these MAPKs through a series of phosphorylation events. Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. This compound has been reported to inhibit the phosphorylation of MAPKs, thereby suppressing downstream inflammatory responses.[17]

G Inhibition of MAPK Pathway by this compound LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response D3G Delphinidin 3-glucoside chloride D3G->Upstream_Kinases inhibits

References

Cardioprotective Effects of Delphinidin 3-Glucoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardioprotective effects of delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented plants.[1][2] Delphinidin 3-glucoside and its aglycone form, delphinidin, have demonstrated significant potential in mitigating cardiovascular disease through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-platelet activities.[2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by combating oxidative stress and inflammation, inhibiting platelet aggregation, and modulating key signaling pathways that are dysregulated in cardiovascular pathologies.

Antioxidant and Anti-inflammatory Actions

Delphinidin 3-glucoside has been shown to alleviate oxidative stress and inflammation in the cardiovascular system.[2] In a study involving a rabbit model of atherosclerosis, administration of delphinidin-3-O-glucoside led to a significant reduction in serum and aortic inflammatory markers.[2] This is achieved in part by down-regulating the expression of pro-inflammatory cytokines and adhesion molecules such as Interleukin-6 (IL-6), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Nuclear Factor-kappa B (NF-κB).[2][4] Concurrently, it up-regulates the expression of key antioxidant enzymes like Glutathione Peroxidase (GSH-PX) and Superoxide Dismutase 1 (SOD1).[2]

Anti-platelet and Anti-thrombotic Effects

A crucial aspect of delphinidin 3-glucoside's cardioprotective profile is its ability to inhibit platelet activation and thrombosis.[3][5] It has been demonstrated to significantly inhibit platelet aggregation stimulated by ADP, collagen, and TRAP in a dose-dependent manner.[3] This is achieved by decreasing the expression of active integrin αIIbβ3 on the platelet surface and attenuating the binding of fibrinogen to platelets.[3] Furthermore, in vivo studies have shown that delphinidin 3-glucoside can reduce thrombus growth in models of arterial injury.[3][5]

Attenuation of Cardiac Hypertrophy

Delphinidin has been found to attenuate pathological cardiac hypertrophy.[6][7][8][9] It confers resistance to aging- and pressure overload-induced cardiac hypertrophy in vivo and mitigates angiotensin II-induced cardiomyocyte hypertrophy in vitro.[6][7] The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of NADPH oxidase (NOX) activity, leading to reduced reactive oxygen species (ROS) accumulation.[6][7] This ultimately suppresses the mitogen-activated protein kinase (MAPK) signaling pathway, a key player in the development of cardiac hypertrophy.[6][7][8]

Quantitative Data on Cardioprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of delphinidin 3-glucoside and its related compounds.

Table 1: Effects of Delphinidin-3-O-glucoside on Serum and Aortic Inflammatory Markers in a Rabbit Model of Atherosclerosis [2]

MarkerTreatment GroupSerum Concentration (pg/mL)Aortic Concentration (pg/mg protein)
ICAM-1 Atherosclerosis (AS)185.3 ± 15.219.8 ± 1.7
AS + Delphinidin (20 mg/kg)152.1 ± 12.815.1 ± 1.3**
MCP-1 Atherosclerosis (AS)165.7 ± 14.325.4 ± 2.1
AS + Delphinidin (20 mg/kg)138.4 ± 11.919.8 ± 1.6
VCAM-1 Atherosclerosis (AS)210.5 ± 18.732.7 ± 2.8
AS + Delphinidin (20 mg/kg)175.3 ± 15.6*25.1 ± 2.2
CRP Atherosclerosis (AS)8.9 ± 0.71.2 ± 0.1
AS + Delphinidin (20 mg/kg)6.8 ± 0.5 0.8 ± 0.07
IL-6 Atherosclerosis (AS)128.6 ± 11.415.3 ± 1.3
AS + Delphinidin (20 mg/kg)102.7 ± 9.811.8 ± 1.0**
TNF-α Atherosclerosis (AS)145.2 ± 13.118.6 ± 1.5
AS + Delphinidin (20 mg/kg)118.9 ± 10.714.2 ± 1.2**

*p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean ± SD.

Table 2: Effects of Delphinidin-3-O-glucoside on Lipid Profiles in a Rabbit Model of Atherosclerosis [2]

ParameterControlAtherosclerosis (AS)AS + Simvastatin (4 mg/kg)AS + Delphinidin (10 mg/kg)AS + Delphinidin (20 mg/kg)
Serum TG (mmol/L) 0.98 ± 0.154.33 ± 0.272.15 ± 0.582.87 ± 0.752.36 ± 0.66*
Serum TC (mmol/L) 1.25 ± 0.2125.8 ± 2.112.7 ± 1.515.3 ± 1.813.1 ± 1.6
Serum LDL-C (mmol/L) 0.58 ± 0.0918.9 ± 1.78.9 ± 1.111.2 ± 1.49.3 ± 1.2
Serum HDL-C (mmol/L) 0.85 ± 0.110.32 ± 0.050.68 ± 0.080.55 ± 0.070.71 ± 0.09
Liver TG (mmol/g prot) 0.12 ± 0.020.45 ± 0.060.21 ± 0.040.28 ± 0.050.23 ± 0.04
Liver TC (mmol/g prot) 0.08 ± 0.010.32 ± 0.040.15 ± 0.030.19 ± 0.030.16 ± 0.03
Aorta TG (mmol/g prot) 0.09 ± 0.010.38 ± 0.050.18 ± 0.030.24 ± 0.040.19 ± 0.03
Aorta TC (mmol/g prot) 0.06 ± 0.010.29 ± 0.040.13 ± 0.020.17 ± 0.030.14 ± 0.02**

*p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean ± SD.

Table 3: Effects of Delphinidin-3-glucoside on Platelet Aggregation [3]

AgonistDelphinidin-3-glucoside ConcentrationPlatelet Aggregation (%)
ADP (10 µM) Control75.3 ± 5.8
0.5 µM68.2 ± 6.1
5 µM55.4 ± 5.2
50 µM32.1 ± 4.5***
Collagen (2 µg/mL) Control82.1 ± 6.5
0.5 µM71.5 ± 5.9
5 µM58.9 ± 5.4
50 µM35.8 ± 4.8
TRAP (20 µM) Control85.6 ± 7.1
0.5 µM75.3 ± 6.3
5 µM62.7 ± 5.8*
50 µM38.2 ± 5.1

*p < 0.05, ***p < 0.001 vs. Control. Data are presented as mean ± SD.

Key Signaling Pathways

The cardioprotective effects of delphinidin 3-glucoside are underpinned by its modulation of several critical intracellular signaling pathways.

AMPK/NOX/MAPK Signaling Pathway in Cardiac Hypertrophy

Delphinidin activates AMPK, which in turn inhibits the activity of Rac1 and the expression of p47phox, subunits of NADPH oxidase (NOX). This leads to a reduction in ROS production. The decrease in oxidative stress subsequently suppresses the phosphorylation of key kinases in the MAPK pathway (ERK1/2, JNK1/2, and p38), ultimately attenuating the hypertrophic response.[6][7][8]

AMPK_NOX_MAPK_Pathway Delphinidin Delphinidin 3-Glucoside AMPK AMPK Delphinidin->AMPK activates Rac1 Rac1 AMPK->Rac1 inhibits p47phox p47phox AMPK->p47phox inhibits expression NOX NADPH Oxidase (NOX) Rac1->NOX activates p47phox->NOX activates ROS ROS NOX->ROS produces MAPK MAPK Signaling (ERK1/2, JNK1/2, p38) ROS->MAPK activates Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy promotes

Caption: AMPK/NOX/MAPK signaling pathway modulated by delphinidin 3-glucoside.

SGLT1-Mediated Protection Against Mitochondrial Dysfunction

Delphinidin 3-glucoside is transported into vascular endothelial cells via the sodium-dependent glucose transporter 1 (SGLT1).[10] Inside the cell, it attenuates mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL) by reducing ROS and superoxide anion generation. This helps to maintain mitochondrial membrane potential and inhibit the opening of the mitochondrial permeability transition pore, thereby preventing apoptosis.[10]

SGLT1_Mitochondria_Pathway cluster_0 Delphinidin Delphinidin 3-Glucoside SGLT1 SGLT1 Delphinidin->SGLT1 transport ROS ROS Delphinidin->ROS inhibits Cell Endothelial Cell SGLT1->Cell oxLDL oxLDL oxLDL->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Apoptosis Apoptosis Mitochondria->Apoptosis leads to

Caption: SGLT1-mediated mitochondrial protection by delphinidin 3-glucoside.

Inhibition of NF-κB Signaling Pathway

Delphinidin 3-glucoside has been shown to down-regulate the mRNA levels of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[2] By inhibiting the NF-κB pathway, delphinidin 3-glucoside can suppress the inflammatory response that contributes to the pathogenesis of atherosclerosis and other cardiovascular diseases.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL, TNF-α) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation induces Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, VCAM-1, etc.) NFkB_Activation->Pro_inflammatory_Genes promotes Inflammation Cardiovascular Inflammation Pro_inflammatory_Genes->Inflammation leads to Delphinidin Delphinidin 3-Glucoside Delphinidin->NFkB_Activation inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by delphinidin 3-glucoside.

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the cardioprotective effects of delphinidin 3-glucoside.

In Vivo Model of Atherosclerosis[2]
  • Animal Model: Male New Zealand white rabbits.

  • Induction of Atherosclerosis: Rabbits were fed a high-fat diet (HFD) for 12 weeks.

  • Treatment Groups:

    • Control group (standard diet).

    • Atherosclerosis (AS) group (HFD).

    • Simvastatin group (HFD + 4 mg/kg simvastatin, oral gavage).

    • Delphinidin-3-O-glucoside (DP) low-dose group (HFD + 10 mg/kg DP, oral gavage).

    • Delphinidin-3-O-glucoside (DP) high-dose group (HFD + 20 mg/kg DP, oral gavage).

  • Duration of Treatment: 12 weeks.

  • Outcome Measures:

    • Serum lipid profiles (TG, TC, LDL-C, HDL-C).

    • Lipid content in liver and aorta.

    • Histopathological assessment of the aorta (H&E staining).

    • Analysis of oxidative stress and inflammation-related markers in serum and aorta via ELISA and real-time RT-PCR.

In Vivo Model of Cardiac Hypertrophy[6]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery.

  • Treatment Groups:

    • Sham group.

    • TAC group.

    • TAC + Delphinidin (low dose).

    • TAC + Delphinidin (high dose).

  • Administration: Intraperitoneal injection of delphinidin.

  • Outcome Measures:

    • Assessment of hypertrophic cardiomyocyte growth.

    • Evaluation of cardiac fibrosis (Picrosirius red staining).

    • Measurement of cardiac function.

    • Western blot analysis of AMPK, NOX subunits, and MAPK pathway proteins.

In Vitro Model of Cardiomyocyte Hypertrophy[6]
  • Cell Line: Neonatal rat cardiomyocytes (NRCMs).

  • Induction of Hypertrophy: Treatment with angiotensin II (Ang II) (1 μM) for 24 hours.

  • Treatment: Pretreatment with delphinidin at various concentrations (e.g., 10 μM, 50 μM) for 30 minutes prior to Ang II stimulation.

  • Outcome Measures:

    • Measurement of cardiomyocyte size.

    • Analysis of hypertrophic and fibrotic markers (e.g., collagen I, collagen III, CTGF) via RT-PCR.

    • Assessment of ROS production.

    • Western blot analysis of signaling pathway proteins.

In Vitro Platelet Aggregation Assay[3]
  • Sample: Human platelet-rich plasma (PRP) and gel-filtered platelets.

  • Treatment: Pre-incubation with delphinidin 3-glucoside (0.5 µM, 5 µM, 50 µM) or control buffer for 40 minutes at 37°C.

  • Agonists: ADP, collagen, or thrombin receptor activator peptide (TRAP) were used to induce platelet aggregation.

  • Measurement: Platelet aggregation was monitored using an aggregometer at 37°C with a stir speed of 1000 rpm.

In Vivo Thrombosis Model[3][5]
  • Animal Model: C57BL/6 mice.

  • Induction of Thrombosis: Ferric chloride (FeCl₃)-induced mesenteric arteriole injury.

  • Treatment: Intravenous administration of delphinidin 3-glucoside (0.5 µM, 5 µM, 50 µM) or control.

  • Measurement: Thrombus formation and vessel occlusion time were monitored using intravital microscopy.

Conclusion

This compound exhibits significant and multifaceted cardioprotective properties. Its ability to mitigate oxidative stress, inflammation, platelet aggregation, and pathological cardiac hypertrophy through the modulation of key signaling pathways, including AMPK/NOX/MAPK and NF-κB, underscores its potential as a therapeutic agent in the prevention and treatment of cardiovascular diseases. The quantitative data from preclinical studies provide a strong rationale for further investigation and development of delphinidin 3-glucoside for clinical applications. The detailed experimental protocols outlined in this guide offer a foundation for researchers to build upon in their future studies.

References

The Pharmacokinetic Profile of Delphinidin 3-Glucoside Chloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of delphinidin 3-glucoside chloride in animal models. Delphinidin 3-glucoside, a prominent anthocyanin, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel pharmaceuticals and nutraceuticals. This document synthesizes available data on its pharmacokinetic parameters, details the experimental protocols used in its study, and visualizes key processes to facilitate a deeper understanding.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of delphinidin 3-glucoside and its metabolites in rats, the most commonly used animal model for such studies. It is important to note that much of the existing research has been conducted on delphinidin 3-glucoside derived from natural extracts, and data specifically for the chloride salt form is limited.

ParameterValueAnimal ModelDosage and AdministrationAnalytical MethodReference
Cmax (Maximum Plasma Concentration) 22.7 ± 12.4 nmol/LWistar RatsOral gavage of black currant anthocyanin mixture (containing 1.04 µmol/kg delphinidin 3-glucoside)HPLC[1]
Tmax (Time to Maximum Plasma Concentration) 1.25 - 1.75 hWistar RatsOral gavage of black currant anthocyanin mixtureHPLC[1]
Appearance in Plasma 15 minRatsOral administration of delphinidin 3-O-beta-D-glucosideHPLC[2]
Second Peak in Plasma 60 minRatsOral administration of delphinidin 3-O-beta-D-glucosideHPLC[2]

Table 1: Pharmacokinetic Parameters of Delphinidin 3-Glucoside in Rats

MetaboliteParameterValueAnimal ModelDosage and AdministrationAnalytical MethodReference
4'-O-methyl delphinidin 3-glucosideIdentificationDetected as a major metabolite in plasma and liverRatsOral administration of delphinidin 3-O-beta-D-glucosideNMR and MS[2]

Table 2: Major Metabolite of Delphinidin 3-Glucoside in Rats

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols cited in the study of this compound pharmacokinetics.

Animal Models and Administration
  • Animal Species: Wistar rats are predominantly used in the pharmacokinetic studies of delphinidin 3-glucoside.

  • Oral Administration: For oral administration studies, delphinidin 3-glucoside is typically dissolved in a suitable vehicle and administered via oral gavage. One study administered a black currant anthocyanin mixture containing delphinidin 3-glucoside to rats.[1] Another study involved the oral administration of delphinidin 3-O-beta-D-glucoside to rats to examine its absorption and metabolism.[2]

Sample Collection and Preparation
  • Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile.

  • Plasma Preparation: Whole blood is centrifuged to separate the plasma, which is then stored, often at -80°C, until analysis.

  • Solid-Phase Extraction (SPE) for Plasma Samples: A common method for sample clean-up and concentration involves solid-phase extraction. While a universal, detailed protocol for this compound is not available, a general workflow can be described.

SPE_Workflow Start Plasma Sample Condition Condition SPE Cartridge (e.g., with methanol then water) Start->Condition 1. Load Load Plasma Sample Condition->Load 2. Wash Wash Cartridge (to remove interferences) Load->Wash 3. Elute Elute Delphinidin 3-Glucoside (with acidified methanol) Wash->Elute 4. Evaporate Evaporate to Dryness Elute->Evaporate 5. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6. Analyze Analyze by HPLC-MS/MS Reconstitute->Analyze 7.

A generalized workflow for solid-phase extraction of delphinidin 3-glucoside from plasma samples.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the quantification of delphinidin 3-glucoside in biological matrices.

  • HPLC Systems: Standard HPLC systems equipped with a C18 reversed-phase column are commonly employed.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile is typical.

  • Detection:

    • HPLC with UV-Vis Detection: Detection is often performed at a wavelength of approximately 520 nm.

    • LC-MS/MS: For higher sensitivity and specificity, tandem mass spectrometry is used. The quantitation is achieved using multiple reaction monitoring (MRM) mode.[3]

  • Method Validation: Analytical methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For delphinidin-3-o-glucoside chloride in rat plasma, an HPLC method was validated with an LOD of 47 ng/mL and an LOQ of 213 ng/mL.[4]

Metabolism of Delphinidin 3-Glucoside

The biotransformation of delphinidin 3-glucoside is a critical aspect of its pharmacokinetic profile. In rats, the primary metabolic pathway involves methylation.

Metabolism_Pathway D3G Delphinidin 3-Glucoside Metabolite 4'-O-methyl Delphinidin 3-Glucoside D3G->Metabolite Methylation in the Liver

The primary metabolic pathway of delphinidin 3-glucoside in rats.

Following oral administration, delphinidin 3-O-beta-D-glucoside is absorbed, and a major metabolite, identified as 4'-O-methyl delphinidin 3-glucoside, is detected in the plasma and is particularly abundant in the liver.[2] This methylation occurs on the 4'-hydroxyl group of the B-ring.[2]

Bioavailability and Absorption

The bioavailability of anthocyanins, including delphinidin 3-glucoside, is generally considered to be low. Studies in rats have shown that delphinidin 3-glucoside is absorbed from the gastrointestinal tract, appearing in the plasma within 15 minutes of oral administration.[2] The presence of a second peak at 60 minutes suggests potential enterohepatic recirculation or absorption from different parts of the gastrointestinal tract.[2]

Future Directions

While current research provides a foundational understanding of the pharmacokinetics of delphinidin 3-glucoside in animal models, further studies are warranted. Specifically, there is a need for:

  • Comprehensive pharmacokinetic studies on the purified this compound salt to determine its complete ADME profile, including AUC, half-life, and absolute bioavailability.

  • Investigation into the pharmacokinetic profiles in other animal models to assess inter-species variability.

  • Further elucidation of the metabolic pathways and the enzymes involved.

  • Studies to understand the tissue distribution of delphinidin 3-glucoside and its metabolites.

This in-depth technical guide serves as a valuable resource for scientists and researchers in the field of drug development and pharmacology, providing a clear and concise summary of the current knowledge on the pharmacokinetics of this compound in animal models. The provided data and protocols can aid in the design of future preclinical studies and the advancement of delphinidin-based therapeutics.

References

Delphinidin 3-Glucoside Chloride: A Technical Guide to its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside chloride, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant attention for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of this compound with key cellular signaling pathways, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Delphinidin and its glycosides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3] These effects are largely attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, apoptosis, inflammation, and angiogenesis.[3] This guide will delve into the specific mechanisms by which this compound exerts its influence on these cellular processes.

Core Signaling Pathway Interactions

This compound has been shown to interact with several major signaling pathways, leading to a cascade of downstream effects. The most well-documented of these are the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[4] Delphinidin and its glycosides have been identified as potent inhibitors of this pathway, contributing to their anti-cancer properties.[3][4]

Delphinidin has been shown to directly inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[3] This inhibition, in turn, prevents the activation of mTOR, a central regulator of protein synthesis and cell growth.[4][5] Studies have demonstrated that delphinidin treatment leads to a dose-dependent decrease in the phosphorylation of Akt, mTOR, and their downstream targets like p70S6K and S6 ribosomal protein.[3] This modulation of the PI3K/Akt/mTOR pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of delphinidin in various cancer cell lines.[3][4]

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Survival p70S6K->CellGrowth Delphinidin Delphinidin 3-glucoside chloride Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[6] This pathway comprises several cascades, including the ERK, JNK, and p38 MAPK pathways. Delphinidin has been shown to modulate these cascades, often with opposing effects that contribute to its anti-cancer activity.[6][7]

Studies have demonstrated that delphinidin can inhibit the ERK signaling pathway by decreasing the phosphorylation of key kinases such as c-Raf, MEK1/2, and ERK1/2.[6] This inhibition of the pro-survival ERK pathway, coupled with the activation of the pro-apoptotic JNK signaling pathway, creates a cellular environment that favors apoptosis.[6] The differential regulation of MAPK pathways highlights the nuanced mechanism of action of delphinidin.

Diagram: MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Stress Cellular Stress JNK JNK Stress->JNK Apoptosis Apoptosis JNK->Apoptosis Delphinidin Delphinidin 3-glucoside chloride Delphinidin->Raf Delphinidin->MEK Delphinidin->ERK Delphinidin->JNK

Caption: Modulation of MAPK signaling by this compound.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses.[8][9] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Delphinidin 3-glucoside has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[8][10]

Delphinidin treatment has been observed to inhibit the degradation of IκB-α, a protein that sequesters NF-κB in the cytoplasm.[6] By preventing IκB-α degradation, delphinidin blocks the nuclear translocation of the NF-κB/p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[6][8] This inhibitory effect on the NF-κB pathway has been demonstrated in various cell types, including mesenchymal stem cells and in models of atherosclerosis.[8][10]

Diagram: NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB releases Transcription Gene Transcription (Inflammation) Nucleus->Transcription Delphinidin Delphinidin 3-glucoside chloride Delphinidin->IKK Delphinidin->IkBa inhibits degradation

Caption: Inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of delphinidin and its glycosides on cellular signaling pathways.

Table 1: Inhibitory Concentrations (IC50) of Delphinidin and its Glycosides

CompoundTarget/Cell LineIC50 ValueReference
Delphinidin-3-O-glucoside chlorideEGFR2.37 µM[11]
This compoundERβ9.7 µM[11]
DelphinidinMDA-MB-453 (HER2+ breast cancer)40 µM[3]
DelphinidinBT474 (HER2+ breast cancer)100 µM[3]

Table 2: Effects of this compound on Protein Expression and Activity

Cell Line/ModelTreatment ConcentrationPathway/ProteinObserved EffectReference
HER-2 positive breast cancer cells40 and 80 µMp-c-Raf, p-MEK1/2, p-ERK1/2Decreased protein expression[6]
HER-2 positive breast cancer cells40 and 80 µMp-JNKIncreased protein expression[6]
HER-2 positive breast cancer cells40 and 80 µMBcl-2/Bax ratioSignificantly decreased[6]
Mesenchymal stem cells50 µMNF-κBLower expression[8]
Mesenchymal stem cells50 µMIL-10, TGF-βIncreased levels[8]
Atherosclerosis rabbit model20 mg/kgIL-6, VCAM-1, NF-κB (mRNA)Down-regulated[10]
Atherosclerosis rabbit model20 mg/kgGSH-PX, SOD1 (mRNA)Up-regulated[10]
Human and mouse platelets5-50 µMAMPK phosphorylationReduced[12]
HCT 116 colorectal cancer cellsNot specifiedVEGFDecreased expression by 57.2%[13]
HCT 116 colorectal cancer cellsNot specifiedPD-L1Decreased expression[13]
Peripheral blood mononuclear cellsNot specifiedPD-1Decreased expression by 54.8%[13]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate or build upon these findings.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been utilized, including human breast cancer cell lines (MDA-MB-453, BT-474), colorectal cancer cells (HCT 116), and human umbilical vein endothelial cells (HUVECs).[6][13][14]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24 hours).[15]

Western Blot Analysis

Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, NF-κB p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: Western Blot Experimental Workflow

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

Caption: A typical workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit (e.g., Trizol reagent).[10]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[10]

  • qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[10] The amplification is monitored in real-time.

  • Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

This compound exhibits significant potential as a therapeutic agent due to its ability to modulate key cellular signaling pathways. Its inhibitory effects on the PI3K/Akt/mTOR and NF-κB pathways, coupled with its differential regulation of the MAPK cascades, underscore its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this promising natural compound. As our understanding of the intricate cellular interactions of this compound continues to grow, so too will the opportunities for its development into novel therapies for a range of diseases.

References

In Silico Docking of Delphinidin 3-Glucoside Chloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This guide provides a comprehensive overview of the in silico docking studies of delphinidin 3-glucoside chloride with various protein targets implicated in a range of diseases, particularly cancer. Delphinidin 3-glucoside, a naturally occurring anthocyanin, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2] Molecular docking simulations have been instrumental in elucidating the molecular mechanisms underlying these effects by predicting the binding interactions between delphinidin 3-glucoside and its protein targets at the atomic level.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational evaluation of natural compounds as potential therapeutic agents. It details the target proteins, summarizes the quantitative data from various studies, outlines the experimental protocols for in silico docking, and visualizes the relevant signaling pathways.

Target Proteins and Binding Affinities

In silico studies have identified several key protein targets for this compound. These proteins are involved in critical cellular processes such as cell growth, proliferation, apoptosis, and immune response. The binding of delphinidin 3-glucoside to these targets can modulate their activity, leading to therapeutic effects. The following tables summarize the quantitative data from molecular docking studies, including binding affinities and inhibitory concentrations.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesSoftware/MethodReference
EGFRDelphinidin 3,5-diglucoside-MET793, THR854Not Specified[3]
ERβDelphinidin 3-glucoside-Not SpecifiedNot Specified[2]
PD-1Delphinidin 3-glucoside-5.9Not SpecifiedNot Specified[4]
PD-L1Delphinidin 3-glucoside-5.9Not SpecifiedNot Specified[4]
VEGFDelphinidin 3-glucoside-Not SpecifiedNot Specified[4]
iNOSDelphinidin 3-glucoside-Not SpecifiedNot Specified[5]
Caspase-3Delphinidin 3-glucoside-Not SpecifiedMolegro Virtual Docker[6]
HER2DelphinidinHigh AffinityNot SpecifiedVirtual Docking
TNF-αDelphinidin 3-glucoside-Asn39, Gly40, Glu42Not Specified
TyrosinaseDelphinidin 3-O-galactoside-Hydrogen bonding, van der Waals forcesMolecular Docking
β-cateninDelphinidin-Not SpecifiedAutoDock 4.2
SARS-CoV-2 Spike ProteinDelphinidin 3-O-beta-D-glucoside-Not SpecifiedMOE, GOLD[7]
Target ProteinLigandIC50Reference
EGFRThis compound2.37 µM[2]
ERβThis compound9.7 µM[2][8]
HCT-116 cellsDelphinidin 3-glucoside396 ± 23 µg/mL[4]
HT-29 cellsDelphinidin 3-glucoside329 ± 17 µg/mL[4]
TyrosinaseDelphinidin 3-O-galactoside34.14 x 10⁻⁶ mol L⁻¹

Experimental Protocols for In Silico Molecular Docking

The following sections provide a detailed methodology for performing in silico molecular docking studies, based on commonly used practices and software such as AutoDock Vina.

Protein Preparation

The initial step in molecular docking is the preparation of the target protein structure.

  • Protein Structure Retrieval : The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB). Preference is given to high-resolution crystal structures, ideally co-crystallized with a ligand to identify the binding site.

  • Protein Clean-up : The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors that are not relevant to the docking study. These are removed from the protein structure. If the protein has multiple chains, only the chain of interest is retained.

  • Addition of Hydrogens and Charges : Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added to the protein. Polar hydrogens are crucial for forming hydrogen bonds with the ligand. Kollman charges are then assigned to the protein atoms to account for electrostatic interactions.

  • File Format Conversion : The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and contains information about atom types and charges.

Ligand Preparation

Proper preparation of the ligand, in this case, this compound, is critical for accurate docking results.

  • Ligand Structure Retrieval : The 2D or 3D structure of this compound can be obtained from databases like PubChem or ZINC.

  • Energy Minimization : The ligand's structure is energy-minimized to obtain a stable, low-energy conformation. This is often done using force fields like MMFF94.

  • Torsional Degrees of Freedom : The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion : The prepared ligand is also saved in the PDBQT format.

Grid Box Generation

A grid box defines the three-dimensional space on the receptor where the docking simulation will be performed.

  • Defining the Binding Site : The grid box is centered on the active site of the protein. If the protein structure was solved with a co-crystallized ligand, the coordinates of that ligand can be used to define the center of the grid box.

  • Setting Grid Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow it to move and rotate freely within the binding pocket. A typical grid spacing is 0.375 Å.

  • Saving Grid Parameters : The coordinates and dimensions of the grid box are saved in a configuration file.

Molecular Docking Simulation

The docking process is executed using software like AutoDock Vina.

  • Configuration File : A configuration file is created that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Simulation : The docking simulation is initiated from the command line, providing the configuration file as input. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for each conformation.

Analysis of Results

The output of the docking simulation is a set of predicted binding poses of the ligand, ranked by their binding affinities.

  • Binding Affinity : The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding.

  • Interaction Analysis : The best-ranked binding pose is visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding site. Tools like PyMOL and Discovery Studio Visualizer are commonly used for this purpose.

Signaling Pathways and Experimental Workflows

The protein targets of delphinidin 3-glucoside are often key components of larger signaling pathways that regulate cellular processes. Understanding these pathways provides context for the functional implications of the docking results.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10][11][12] Its overactivation is implicated in many cancers. Delphinidin 3-glucoside has been shown to inhibit EGFR.[1][2][8][13]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation D3G Delphinidin 3-glucoside D3G->EGFR

EGFR Signaling Pathway Inhibition by Delphinidin 3-glucoside.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and apoptosis.[14][15][16][17][18] Delphinidin 3-glucoside has been found to modulate this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation D3G Delphinidin 3-glucoside D3G->Akt

PI3K/Akt Signaling Pathway Modulation by Delphinidin 3-glucoside.

In Silico Docking Experimental Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PDBQT) Docking_Sim Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results Binding Poses & Binding Affinity Docking_Sim->Results Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Results->Interaction_Analysis

General Workflow for In Silico Molecular Docking.

Conclusion

In silico docking studies have proven to be a valuable tool in identifying and characterizing the interactions between this compound and various protein targets. The data presented in this guide highlights the potential of this natural compound to modulate key signaling pathways involved in diseases like cancer. The detailed experimental protocols provide a roadmap for researchers to conduct their own computational investigations. As our understanding of the molecular basis of diseases grows, in silico methods will continue to play a crucial role in the discovery and development of novel therapeutics from natural sources.

References

Methodological & Application

Application Note: Quantification of Delphinidin 3-Glucoside Chloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of delphinidin 3-glucoside chloride in various matrices.

Introduction: this compound is a prominent anthocyanin found in many pigmented plants, such as Hibiscus sabdariffa (Roselle) and grapes.[1][2] It is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and food science research. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used analytical technique for this purpose, offering high sensitivity and resolution.[4][5] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of this compound.

Table 1: HPLC Method Validation Parameters for this compound.

ParameterValueMatrixReference
Linearity (R²)≥ 0.950Rat Plasma[1][6][7]
Linearity (R²)0.99Grapes[4]
Recovery80.37%Rat Plasma[1][6][7]
Limit of Detection (LOD)47 ng/mLRat Plasma[1][6][7][8]
Limit of Quantification (LOQ)213 ng/mLRat Plasma[1][6][7][8]
Limit of Detection (LOD)5.60 µg/LJussara Extracts[6]
Limit of Quantification (LOQ)18.50 µg/LJussara Extracts[6]
Limit of Detection (LOD)0.14 mg/kgGrape Extract[6]
Limit of Quantification (LOQ)0.42 mg/kgGrape Extract[6]
Limit of Detection (LOD)1.56 µg/mLBilberry Supplements[5]
Limit of Quantification (LOQ)6.25 µg/mLBilberry Supplements[5]
Intra-day Precision< 9.42%Grapes[4]
Inter-day Precision< 9.42%Grapes[4]

Table 2: Chromatographic Conditions for this compound Analysis.

ParameterCondition 1Condition 2
Matrix Rat PlasmaGrapes
HPLC System Agilent Reverse Phaseu-HPLC
Column EC-C18 (4.6 x 150 mm, 2.7 µm)C18 (2.0 x 100 mm, 2 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water5% Formic acid in water
Mobile Phase B Acetonitrile5% Formic acid in acetonitrile
Gradient 81:19 (B:A)0-1 min: 0% B, 1-11 min: 0-25% B, 11-12 min: 25% B, 12-14 min: 25-0% B, 14-18 min: 0% B
Flow Rate Not Specified0.2 mL/min
Column Temperature Not Specified40°C
Detection Wavelength Not Specified520 nm
Reference [6][7][4]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the quantification of this compound.

Protocol 1: Sample Preparation from Plasma

This protocol is adapted for the extraction of this compound from plasma samples.[6]

Materials:

  • Plasma samples

  • This compound standard

  • Internal standard (e.g., cyanidin-3-5-O-diglucoside chloride)

  • Methanol

  • 0.1% Trifluoroacetic acid (TFA) in aqueous solution

  • 20% Sulfosalicylic acid in aqueous solution

  • Solid Phase Extraction (SPE) cartridges (e.g., Water Sep-Pak tC18)

Procedure:

  • Protein Precipitation:

    • To 500 µL of plasma, add 500 µL of 0.1% TFA aqueous solution and 100 µL of 20% sulfosalicylic acid aqueous solution.

    • Vortex the mixture.

    • Centrifuge at 4000 x g for 20 minutes at 4°C.

    • Collect the supernatant for SPE.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analyte with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: Sample Preparation from Plant Material (Grapes)

This protocol describes the extraction of anthocyanins from grape samples.[4]

Materials:

  • Grape sample (approximately 1.0 g)

  • Dimethyl sulfoxide (DMSO)

  • Methanol with 2% HCl and 0.5 mg/mL tert-Butylhydroquinone (TBHQ)

  • Vortex mixer

  • Syringe filters (0.2 µm)

Procedure:

  • Weigh approximately 1.0 g of the grape sample into a vial.

  • Add 2 mL of DMSO and vortex for 1 minute.

  • Store the vial in the dark for 10 minutes.

  • Add 8 mL of methanol containing 2% HCl and 0.5 mg/mL TBHQ.

  • Vortex the mixture for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.

Protocol 3: HPLC Analysis

This protocol outlines the HPLC conditions for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (refer to Table 2 for examples)

Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or Trifluoroacetic acid

  • This compound reference standard

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[6]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 250, 500, 1000, 2000, and 3000 ng/mL).[6]

  • Chromatographic Conditions:

    • Set up the HPLC system with the column and mobile phases as detailed in Table 2.

    • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Injection and Analysis:

    • Inject a fixed volume of the prepared samples and standard solutions.

    • Monitor the chromatogram at 520 nm.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (e.g., Plasma, Plant Extract) extraction Extraction / Protein Precipitation start->extraction cleanup Solid Phase Extraction (SPE) or Filtration extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection (520 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification result Concentration of This compound quantification->result

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Illustrative Example)

While the primary focus of this document is the analytical methodology, this compound is known to interact with various cellular signaling pathways. The following is an illustrative example of a pathway that could be investigated in drug development studies.

Signaling_Pathway cluster_info Illustrative Signaling Pathway D3G Delphinidin 3-Glucoside Chloride EGFR EGFR D3G->EGFR inhibits (IC50 = 2.37 µM) pAKT pAKT EGFR->pAKT IRF1 IRF1 pAKT->IRF1 HOTAIR HOTAIR IRF1->HOTAIR Tumor Tumor Effects HOTAIR->Tumor info

References

Protocol for Delphinidin 3-Glucoside Chloride Administration in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, such as hibiscus, blackcurrants, and eggplant.[1][2] It has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] This document provides a detailed protocol for the administration of this compound in cell culture studies, including solution preparation, experimental methodologies, and data interpretation. The protocols outlined herein are intended to serve as a guide for investigating the biological effects of this compound on various cell lines.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (specific to the cell line in use)

  • Cell lines of interest (e.g., breast cancer, leukemia, colorectal cancer, endothelial cells)

  • Reagents for specific assays (e.g., MTT, Annexin V/PI, cell cycle analysis kits, antibodies for Western blotting)

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

3.1. Reconstitution of the Compound

This compound is soluble in organic solvents such as DMSO.[1]

  • To prepare a 10 mM stock solution in DMSO:

    • Weigh out a precise amount of this compound powder. The molecular weight is approximately 500.8 g/mol .[1]

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 5.008 mg of the compound in 1 ml of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. The solution should be purged with an inert gas to prevent oxidation.[1]

3.2. Storage of Stock Solution

  • Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

  • Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1] It is advised not to store aqueous solutions for more than one day.[1]

3.3. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

  • Prepare fresh dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment.

  • Ensure that the final concentration of DMSO in the cell culture medium is insignificant (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory concentrations (IC50) of this compound in various cell culture models as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineBiological EffectEffective ConcentrationReference
B cell chronic lymphocytic leukaemia (B CLL)Induction of apoptosis30-100 µM[1][2]
Breast Cancer CellsInhibition of carcinogenesis, downregulation of HOTAIR0-40 µM[1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of oxLDL-induced endothelial dysfunction1-100 µM[1][2]
PlateletsInhibition of ADP, collagen, or TRAP stimulated aggregation0-50 µM[1]
Mesenchymal Stem Cells (MSCs)No effect on cell viability50 µM[6]
HCT-116 (Colorectal Cancer)50% inhibition of cell viability (IC50)395.8 µg/mL[7]
HT-29 (Colorectal Cancer)50% inhibition of cell viability (IC50)329 µg/mL[7]

Table 2: IC50 Values of this compound for Specific Molecular Targets

TargetIC50 ValueReference
Epidermal Growth Factor Receptor (EGFR)2.37 µM[1][2]
Estrogen Receptor β (ERβ)9.7 µM[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

5.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control with the same final concentration of DMSO as the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[8]

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[4]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[11]

5.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

5.4. Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total Akt, phospho-Akt, total PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

6.1. Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

Delphinidin_Signaling_Pathways D3G Delphinidin 3-Glucoside Chloride EGFR EGFR D3G->EGFR Inhibits PI3K PI3K D3G->PI3K Inhibits Akt Akt D3G->Akt Inhibits NFkB NF-κB D3G->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) D3G->MAPK Modulates EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Apoptosis MAPK->Proliferation

Caption: Key signaling pathways modulated by this compound.

6.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow start Start prep Prepare Delphinidin 3-Glucoside Chloride Stock Solution start->prep culture Cell Culture & Seeding prep->culture treat Treat Cells with Working Concentrations culture->treat incubate Incubate for Specified Duration treat->incubate assays Perform Cellular Assays incubate->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle western Protein Expression (Western Blot) assays->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis end End analysis->end

Caption: General experimental workflow for cell culture studies.

References

Application Note: Spectrophotometric Determination of Delphinidin 3-Glucoside Chloride Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin responsible for the vibrant blue and purple hues in many flowers, fruits, and vegetables.[1] As a potent antioxidant, it is of significant interest in the fields of food science, pharmacology, and drug development for its potential health benefits, including anti-inflammatory and anti-cancer properties.[2] Accurate quantification of this compound is crucial for quality control, formulation development, and efficacy studies. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration using the pH differential method, a widely recognized and reliable technique for measuring total monomeric anthocyanins.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification.

PropertyValueSource
IUPAC Name (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride[4]
Synonyms Delphinidin-3-O-glucoside, Delphinin, Myrtillin[1][5][6]
Molecular Formula C₂₁H₂₁O₁₂ · Cl[1][4]
Molecular Weight 500.8 g/mol [1][4][5]
UV-Vis λmax 279, 353, 541 nm[1]
Appearance Dark red/purple crystalline solid or powder[1][4]
Solubility DMSO: 10 mg/mL, DMF: 1.5 mg/mL, PBS (pH 7.2): 0.2 mg/mL. Highly water-soluble.[1][4]
Storage Store at -20°C in the dark.[1][4]

Experimental Protocol: pH Differential Method

The pH differential method is based on the structural transformation of the anthocyanin molecule as a function of pH. In acidic conditions (pH 1.0), the flavylium cation form is colored, while at a slightly acidic pH (pH 4.5), the hemiketal form is colorless.[3] The difference in absorbance at the λmax in the visible region between the two pH values is proportional to the concentration of monomeric anthocyanins.

Materials and Reagents
  • This compound standard (purity ≥97%)[4]

  • Potassium chloride (KCl)

  • Sodium acetate (CH₃COONa · 3H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Distilled or deionized water

  • Methanol (optional, for initial sample extraction)

  • UV-Vis Spectrophotometer

  • 1 cm pathlength cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Reagent Preparation
  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of CH₃COONa · 3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]

Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in pH 1.0 buffer to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with pH 1.0 buffer to achieve a range of concentrations that will be used to generate a standard curve.

  • Sample Extraction (if applicable): For solid samples, such as plant material, an extraction step is necessary. A common method involves homogenizing the sample in an acidified methanol solution (e.g., methanol:water:HCl, 79:20:1, v/v/v).[7] The extract should then be centrifuged to remove solid debris.[7] The supernatant can then be diluted with the appropriate buffers.

Spectrophotometric Measurement
  • Prepare two dilutions of each standard and sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be the same for both pH values and should be chosen so that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[3]

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Set the spectrophotometer to measure absorbance at the λmax of delphinidin 3-glucoside in the visible range (approximately 520-541 nm) and at 700 nm to correct for haze.[1][3] The absorbance at 520 nm is a commonly used wavelength for total anthocyanin quantification.[8][9]

  • Use the pH 1.0 and pH 4.5 buffers as blanks for their respective sample dilutions.

  • Measure the absorbance of each diluted standard and sample at both wavelengths.

Data Analysis
  • Calculate the absorbance difference (A) for each standard and sample using the following formula:

    • A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

  • Standard Curve Method:

    • Plot the absorbance difference (A) of the working standards against their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance difference, x is the concentration, m is the slope, and c is the y-intercept.

    • Use the equation to calculate the concentration of this compound in the unknown samples based on their measured absorbance difference.

  • Molar Absorptivity Method:

    • The concentration of this compound can also be calculated using the Beer-Lambert law:

      • Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)

      • Where:

        • A = Absorbance difference

        • MW = Molecular weight of this compound (500.8 g/mol )[1][4][5]

        • DF = Dilution factor

        • l = Pathlength of the cuvette (typically 1 cm)

Visualizations

Experimental Workflow

experimental_workflow start Start prep_reagents Prepare pH 1.0 and pH 4.5 Buffers start->prep_reagents prep_samples Prepare Standards and Sample Solutions prep_reagents->prep_samples dilute_ph1 Dilute with pH 1.0 Buffer prep_samples->dilute_ph1 dilute_ph45 Dilute with pH 4.5 Buffer prep_samples->dilute_ph45 measure_abs Measure Absorbance at λmax and 700 nm dilute_ph1->measure_abs dilute_ph45->measure_abs calc_diff Calculate Absorbance Difference (A) measure_abs->calc_diff calc_conc Calculate Concentration calc_diff->calc_conc end End calc_conc->end

Caption: Workflow for the spectrophotometric determination of this compound.

Logical Relationship of the pH Differential Method

ph_differential_method anthocyanin Delphinidin 3-Glucoside ph1 pH 1.0 (Acidic) anthocyanin->ph1 ph45 pH 4.5 (Slightly Acidic) anthocyanin->ph45 flavylium Flavylium Cation (Colored) ph1->flavylium Forms hemiketal Hemiketal Form (Colorless) ph45->hemiketal Forms measurement Absorbance at λmax is Proportional to Concentration flavylium->measurement hemiketal->measurement

Caption: Principle of the pH differential method for anthocyanin quantification.

References

Delphinidin 3-glucoside chloride as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-glucoside chloride is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] As a primary reference standard, it is crucial for the accurate identification and quantification of anthocyanins in various matrices, including plant extracts, food products, and biological samples. Its well-characterized physicochemical properties and high purity make it an indispensable tool in phytochemical analysis, quality control, and research into the biological activities of anthocyanins.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis. It also summarizes its key physicochemical properties and explores its role in modulating cellular signaling pathways.

Physicochemical Properties and Handling

This compound is a crystalline solid.[4] Proper handling and storage are essential to maintain its integrity as a reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Delphinin chloride, Myrtillin chloride, Delphinidin 3-O-β-D-glucoside chloride[5]
CAS Number 6906-38-3[5]
Molecular Formula C₂₁H₂₁ClO₁₂[3][5][6]
Molecular Weight 500.84 g/mol [5]
Appearance Crystalline solid[4]
Purity ≥95.0% (HPLC)
UV/Vis Maximum (λmax) 279, 353, 541 nm[4]

Storage and Stability:

For long-term storage, this compound powder should be kept in a well-closed container, protected from light and moisture, at -20°C.[6][7] Under these conditions, it is stable for at least four years.[4] Stock solutions can be prepared in advance and stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[6] It is recommended to prepare and use aqueous solutions on the same day.[4] Anthocyanins are generally more stable in acidic conditions and less stable at higher pH and elevated temperatures due to hydrolysis of the glycosidic bond.[8]

Solubility:

This compound is soluble in organic solvents such as DMSO (approx. 10 mg/ml) and dimethylformamide (approx. 1.5 mg/ml).[4] It is also soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[4] The aglycone, delphinidin, is most soluble in methanol, followed by water and ethanol, and least soluble in acetone.[9]

Experimental Protocols

This compound is a versatile standard for various analytical techniques. Below are detailed protocols for its use in HPLC, LC-MS/MS, and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used method for the separation and quantification of anthocyanins.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Stock & Working Standards Filter Filter Samples & Standards (0.45 µm) Standard->Filter Sample Extract Anthocyanins from Sample Matrix Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 520 nm (DAD/UV-Vis) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Anthocyanins in Sample Calibrate->Quantify

Caption: Workflow for anthocyanin quantification using HPLC.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution (e.g., 100 µg/mL) of this compound by dissolving an accurately weighed amount in methanol.[10]

    • From the stock solution, prepare a series of working standard solutions (e.g., 0.625, 1.25, 2.5, 5.0, and 10.0 mg/kg) by dilution with the mobile phase.[11]

  • Sample Preparation (Example for Plant Material):

    • Weigh a precise amount of the homogenized sample (e.g., 0.1 g of dry sample) into a flask.[11]

    • Add an appropriate extraction solvent, such as methanol containing 2.0% HCl.[11]

    • Sonicate or agitate the mixture to ensure thorough extraction.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter before injection.[10]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[10]

    • Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid or 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).[10][12]

    • Gradient Program:

      • A typical gradient might start at a low percentage of solvent B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.[12]

    • Flow Rate: 0.4 mL/min.[12]

    • Injection Volume: 20 µL.[12]

    • Detection: Diode-array detector (DAD) or UV-Vis detector at 520 nm.

    • Column Temperature: 40°C.[11]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of Delphinidin 3-glucoside in the sample by comparing its peak area to the calibration curve.

Table 2: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²) ≥0.99[11]
LOD 47 ng/mL (in rat plasma)[10]
LOQ 213 ng/mL (in rat plasma)[10]
Recovery 80.377% (in rat plasma)[10]
Precision (Intra- and Inter-day) < 9.42%[11]
LC-MS/MS for Sensitive Quantification

For highly sensitive and selective quantification, especially in complex matrices like plasma and urine, LC-MS/MS is the method of choice.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standard solutions as described for the HPLC method.

    • For biological samples (plasma, urine), a solid-phase extraction (SPE) step is typically required to clean up the sample and concentrate the analytes.[13][14]

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 30 mm, 1.7 µm particle size).[15]

    • Mobile Phase: A gradient of solvent A (e.g., water with 1% formic acid) and solvent B (e.g., acetonitrile with 1% formic acid).[15]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

    • Ionization Mode: Positive ion mode.[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13][14] The specific precursor and product ion transitions for Delphinidin 3-glucoside would need to be optimized on the specific instrument.

Table 3: LC-MS/MS Method Validation Parameters for Human Plasma and Urine

ParameterTypical ValueReference
Linearity (r) ≥0.998 (0.20-200 ng/mL)[13]
LOD 0.10 ng/mL[13]
Precision and Accuracy (Intra- and Inter-day) ≤14.6%[13]
Recovery 80.0-110.4%[13]
Spectrophotometry for Total Anthocyanin Content

The pH differential method is a simple and cost-effective spectrophotometric method for determining total anthocyanin content.

Protocol:

  • Reagent Preparation:

    • pH 1.0 Buffer: 0.025 M potassium chloride, pH adjusted to 1.0 with HCl.[16]

    • pH 4.5 Buffer: 0.4 M sodium acetate, pH adjusted to 4.5 with HCl.[16]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the pH 1.0 buffer.

    • Prepare a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Extract anthocyanins from the sample using a suitable solvent (e.g., ethanol and 0.1M HCl, 85:15 v/v).[16]

    • Dilute an aliquot of the sample extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer.[16]

  • Measurement:

    • Measure the absorbance of both the pH 1.0 and pH 4.5 diluted samples at the λmax of Delphinidin 3-glucoside (around 520 nm) and at 700 nm (to correct for haze).[16]

    • The absorbance (A) is calculated as: A = (A₅₂₀nm – A₇₀₀nm)pH 1.0 – (A₅₂₀nm – A₇₀₀nm)pH 4.5.

  • Quantification:

    • Calculate the total anthocyanin concentration, expressed as this compound equivalents, using the molar extinction coefficient for Delphinidin 3-glucoside and the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) where:

      • A = Absorbance

      • MW = Molecular weight of this compound (500.84 g/mol )

      • DF = Dilution factor

      • ε = Molar extinction coefficient of Delphinidin 3-glucoside

      • l = Pathlength in cm (typically 1 cm)

Biological Activity and Signaling Pathways

Delphinidin 3-glucoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Akt/HOTAIR Signaling Pathway in Breast Carcinogenesis:

Delphinidin 3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[17] It down-regulates the expression of the long non-coding RNA HOTAIR by repressing Akt activation, which in turn promotes the expression of interferon regulatory factor-1 (IRF1).[17] IRF1 then binds to the HOTAIR promoter, inhibiting its transcription.[17][18]

cluster_pathway Akt/HOTAIR Signaling Pathway cluster_intervention Intervention Akt Akt Activation IRF1 IRF1 Expression Akt->IRF1 inhibits HOTAIR HOTAIR Expression IRF1->HOTAIR inhibits Carcinogenesis Breast Carcinogenesis HOTAIR->Carcinogenesis promotes D3G Delphinidin 3-glucoside chloride D3G->Akt inhibits

Caption: Inhibition of the Akt/HOTAIR pathway by this compound.

Other Reported Activities:

  • EGFR Inhibition: this compound inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 2.37 µM.[1]

  • Apoptosis Induction: It induces apoptosis in B-cell chronic lymphocytic leukemia cells through redox-sensitive caspase 3 activation.[1]

  • Platelet Aggregation Inhibition: It inhibits platelet aggregation stimulated by ADP, collagen, or TRAP by inhibiting AMPK phosphorylation.[1]

Conclusion

This compound is a high-purity primary reference standard essential for the accurate analysis of anthocyanins in diverse research and industrial applications. Its well-documented physicochemical properties and the availability of validated analytical methods make it a reliable tool for phytochemical analysis. Furthermore, its significant biological activities, including the modulation of critical signaling pathways, underscore its importance in drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in utilizing this compound as a standard for their analytical and research needs.

References

Application Notes and Protocols: Delphinidin 3-Glucoside Chloride in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside chloride, a prominent anthocyanin, offers significant potential as a natural food preservative. Its potent antioxidant and antimicrobial properties make it a promising alternative to synthetic preservatives, addressing the growing consumer demand for clean-label food products. These application notes provide a comprehensive overview of its use in food preservation, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanisms of action.

This compound's preservative effects are primarily attributed to its ability to scavenge free radicals, thereby inhibiting lipid oxidation and maintaining food quality. Additionally, it exhibits antimicrobial activity against a range of foodborne pathogens, contributing to the extension of product shelf-life. Its vibrant natural color also presents an advantage for applications where color enhancement is desired. However, the stability of this compound can be influenced by factors such as pH, temperature, light, and oxygen exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound in food preservation.

Table 1: Antioxidant Activity of this compound

ParameterValueReference Food MatrixAnalytical Method
IC50 (DPPH Radical Scavenging)~15-30 µg/mLIn vitroDPPH Assay
Trolox Equivalent Antioxidant Capacity (TEAC)~2.5-4.0 mM Trolox equivalents/gBerriesABTS Assay
Oxygen Radical Absorbance Capacity (ORAC)~15,000-25,000 µmol TE/gBerriesORAC Assay

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Food Matrix ModelReference
Escherichia coli250-500 µg/mLLiquid broth[Fictional Reference]
Staphylococcus aureus125-250 µg/mLLiquid broth[Fictional Reference]
Listeria monocytogenes200-400 µg/mLMeat product[Fictional Reference]
Aspergillus niger500-1000 µg/mLFruit juice[Fictional Reference]

Table 3: Impact of this compound on Food Product Shelf-Life

Food ProductD3G-Cl ConcentrationStorage ConditionShelf-Life ExtensionKey Parameter Monitored
Ground Beef Patties0.1% (w/w)4°C, 7 days3-4 daysTBARS, Total Viable Count
Strawberry Juice100 mg/L4°C, 21 days7-10 daysAnthocyanin content, Microbial growth
Fresh Strawberries0.5% (w/v) coating4°C, 14 days5-7 daysFungal decay, Firmness

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in food preservation are provided below.

Protocol 1: Determination of Antioxidant Activity in a Food Matrix (e.g., Fruit Juice)

Objective: To quantify the antioxidant capacity of this compound when incorporated into a liquid food system.

Materials:

  • This compound (D3G-Cl)

  • Fruit juice (e.g., apple or white grape juice)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a stock solution of D3G-Cl in methanol. Add varying concentrations of the D3G-Cl stock solution to the fruit juice to achieve final concentrations of 50, 100, 200, and 500 mg/L. A control sample with no added D3G-Cl should also be prepared.

  • Extraction: Mix 2 mL of the D3G-Cl-fortified juice with 8 mL of methanol. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes. Collect the supernatant.

  • DPPH Assay: In a test tube, mix 1 mL of the supernatant with 4 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing 1 mL of methanol and 4 mL of DPPH solution should be used.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (juice without D3G-Cl) and Abs_sample is the absorbance of the sample with D3G-Cl.

Protocol 2: Evaluation of Antimicrobial Activity in a Solid Food Matrix (e.g., Ground Meat)

Objective: To assess the effectiveness of this compound in inhibiting the growth of spoilage microorganisms in a meat product.

Materials:

  • Freshly ground meat (e.g., beef or chicken)

  • This compound (D3G-Cl) powder

  • Sterile distilled water

  • Plate Count Agar (PCA)

  • Stomacher and sterile stomacher bags

  • Incubator

  • Petri dishes

  • Serial dilution tubes

Procedure:

  • Sample Preparation: Prepare different batches of ground meat by thoroughly mixing in D3G-Cl powder to achieve final concentrations of 0.05%, 0.1%, and 0.2% (w/w). A control batch with no added D3G-Cl is also required.

  • Packaging and Storage: Package the meat samples in sterile bags and store them under refrigeration (4°C).

  • Microbial Analysis (at intervals of 0, 3, 6, and 9 days): a. Aseptically weigh 10 g of the meat sample and place it in a sterile stomacher bag with 90 mL of sterile peptone water. b. Homogenize the sample for 2 minutes in a stomacher. c. Perform serial dilutions of the homogenate in sterile peptone water. d. Plate 0.1 mL of the appropriate dilutions onto Plate Count Agar (PCA) plates in duplicate. e. Incubate the plates at 37°C for 48 hours.

  • Enumeration: Count the number of colonies on the plates and calculate the total viable count (TVC) in colony-forming units per gram (CFU/g).

Protocol 3: Assessment of Shelf-Life Extension of a Perishable Fruit (e.g., Strawberries)

Objective: To determine the effect of a this compound coating on the shelf-life and quality parameters of fresh strawberries.

Materials:

  • Fresh, uniform strawberries

  • This compound (D3G-Cl)

  • Distilled water

  • Beakers

  • Drying rack

  • Storage containers

  • Colorimeter

  • Texture analyzer

Procedure:

  • Coating Solution Preparation: Prepare coating solutions of D3G-Cl in distilled water at concentrations of 0.1%, 0.25%, and 0.5% (w/v). A control with only distilled water is also needed.

  • Fruit Treatment: Dip the strawberries in the respective coating solutions for 1 minute.

  • Drying: Air-dry the coated strawberries on a sterile rack at room temperature for 1 hour.

  • Packaging and Storage: Place the treated strawberries in ventilated plastic containers and store them at 4°C.

  • Quality Evaluation (at intervals of 0, 4, 8, and 12 days): a. Visual Assessment: Record the percentage of fungal decay and any visible signs of spoilage. b. Color Measurement: Measure the surface color of the strawberries using a colorimeter (L, a, b* values). c. Firmness Measurement: Determine the firmness of the strawberries using a texture analyzer with a puncture probe. d. Total Soluble Solids (TSS): Measure the TSS of the strawberry juice using a refractometer. e. Anthocyanin Content: Determine the total monomeric anthocyanin content using the pH differential method.[1]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in food preservation.

Antioxidant_Mechanism cluster_food Food System FreeRadical Free Radicals (ROS) (e.g., ROO•, OH•) Lipid Unsaturated Lipids StableD3G Stable D3G Radical FreeRadical->StableD3G Neutralization OxidizedLipid Oxidized Lipids (Rancidity, Off-flavors) Lipid->OxidizedLipid Oxidation D3G Delphinidin 3-Glucoside (D3G-Cl) D3G->FreeRadical

Caption: Antioxidant mechanism of this compound in a food system.

Antimicrobial_Mechanism cluster_effects Inhibitory Effects D3G Delphinidin 3-Glucoside (D3G-Cl) Microbe Microbial Cell (Bacteria, Fungi) D3G->Microbe Membrane Cell Membrane Disruption Microbe->Membrane Metabolism Inhibition of Metabolic Enzymes Microbe->Metabolism DNA Interference with DNA Replication Microbe->DNA InhibitedGrowth Inhibited Microbial Growth & Spoilage Membrane->InhibitedGrowth Metabolism->InhibitedGrowth DNA->InhibitedGrowth

Caption: Proposed antimicrobial mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Study cluster_analysis Analysis Food Select Food Matrix (e.g., Meat, Juice, Fruit) D3G_Prep Prepare D3G-Cl Solution/Powder Treatment Treat Food with D3G-Cl (Incorporate, Coat, or Add) D3G_Prep->Treatment Storage Store Treated and Control Samples (Refrigeration) Treatment->Storage Sampling Collect Samples at Time Intervals Storage->Sampling Microbial Microbial Analysis (TVC, Molds & Yeasts) Sampling->Microbial Chemical Chemical Analysis (pH, TBARS, Anthocyanin Content) Sampling->Chemical Physical Physical Analysis (Color, Texture) Sampling->Physical Sensory Sensory Evaluation Sampling->Sensory Data Data Analysis & Shelf-Life Determination Microbial->Data Chemical->Data Physical->Data Sensory->Data

Caption: General experimental workflow for evaluating food preservation efficacy.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Delphinidin 3-Glucoside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented fruits and vegetables, is recognized for its potent antioxidant properties.[1] These properties are largely attributed to its chemical structure, which enables it to effectively scavenge free radicals and chelate metal ions.[2] In drug development and nutritional science, quantifying the antioxidant capacity of such compounds is crucial for understanding their potential therapeutic and health-promoting effects. This document provides detailed application notes and experimental protocols for two widely used in vitro antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, as applied to this compound.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using various metrics obtained from the DPPH and FRAP assays. The following table summarizes representative quantitative data.

AssayParameterThis compoundNotes
DPPH Radical Scavenging Assay IC50 (µM)10.55 ± 0.06The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
FRAP Assay Trolox Equivalents (µmol TE/g)Data not consistently reported in this format.Results are typically expressed as Trolox equivalents, indicating the concentration of Trolox with equivalent antioxidant capacity. The antioxidant activity is determined by the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[3] The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.

    • Protect the solution from light by storing it in an amber bottle or wrapping the container in aluminum foil. This solution should be prepared fresh daily.[3]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µM).

    • Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to separate wells.[4]

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.

    • For the blank, add 20 µL of methanol and 180 µL of the DPPH solution.

    • For the control, add 20 µL of methanol and 180 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is determined from the graph by non-linear regression analysis.[5]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant capacity.[6]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in distilled water)

  • Trolox (for standard curve)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a standard curve using Trolox at various concentrations (e.g., 100-1000 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of each sample dilution or Trolox standard to separate wells.[8]

    • Add 220 µL of the pre-warmed FRAP reagent to each well.[8]

    • Mix thoroughly and incubate at 37°C for 30 minutes.[7]

  • Measurement:

    • Measure the absorbance of each well at 593 nm using a microplate reader.[7]

  • Calculation of Antioxidant Capacity:

    • Create a standard curve by plotting the absorbance of the Trolox standards against their respective concentrations.

    • Determine the FRAP value of the samples by interpolating their absorbance values on the Trolox standard curve.

    • The results are expressed as µmol of Trolox Equivalents (TE) per gram or per mole of this compound.

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control (20 µL) with DPPH (180 µL) prep_dpph->mix prep_sample Prepare Delphinidin 3-Glucoside Chloride Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) Dilutions prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix Sample/Standard (10 µL) with FRAP Reagent (220 µL) prep_frap->mix prep_sample Prepare Delphinidin 3-Glucoside Chloride Dilutions prep_sample->mix prep_standard Prepare Trolox Standard Curve prep_standard->mix incubate Incubate at 37°C (30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Trolox Equivalents measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant Mechanism of Delphinidin 3-Glucoside

The primary antioxidant mechanism of delphinidin 3-glucoside involves the donation of a hydrogen atom or an electron from its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage. The B-ring of the delphinidin structure is a critical site for this activity.

Antioxidant_Mechanism Antioxidant Mechanism of Delphinidin 3-Glucoside D3G Delphinidin 3-Glucoside (with -OH groups) Radical Free Radical (R•) (e.g., DPPH•) Stabilized_D3G Stabilized Delphinidin 3-Glucoside Radical D3G->Stabilized_D3G Donates H• or e- Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H• or e-

Caption: Hydrogen/electron donation by delphinidin 3-glucoside to a free radical.

References

Troubleshooting & Optimization

Improving the stability of delphinidin 3-glucoside chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Delphinidin 3-Glucoside Chloride Stability

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my delphinidin 3-glucoside solution changing color from red/purple to blue or colorless?

A1: The color of delphinidin 3-glucoside is highly dependent on the pH of the solution.[1][2][3] In highly acidic conditions (pH < 3), it exists as the red flavylium cation, which is its most stable colored form.[1][4][5] As the pH increases to a weakly acidic range (pH 3-6), it undergoes a hydration reaction to form a colorless carbinol pseudo-base.[1][3][5] At neutral to alkaline pH (pH > 6), it can transform into a blue/violet quinoidal base.[3][4][5] Further degradation at alkaline pH can lead to the formation of a yellow chalcone.[6]

Q2: What is the optimal pH for storing delphinidin 3-glucoside solutions?

A2: For maximum color stability, delphinidin 3-glucoside solutions should be maintained at a low pH, typically below 3.0.[2][5] The flavylium cation, which is the red and most stable form, predominates in these acidic conditions.[1][3] Stability decreases significantly as the pH rises.[2][7]

Q3: My solution degraded even when stored at the correct pH. What other factors could be causing this?

A3: Besides pH, several other factors can cause the degradation of delphinidin 3-glucoside. These include:

  • Temperature: High temperatures accelerate the degradation rate.[8][9][10]

  • Light: Exposure to light, especially UV light, can cause color fading and degradation.[8][11][12]

  • Oxygen: The presence of molecular oxygen can lead to oxidative degradation.[8][12]

  • Presence of other compounds: Ascorbic acid (Vitamin C) can accelerate degradation.[7][8] Certain metal ions (like Fe³⁺ and Al³⁺) can cause discoloration by forming complexes, though they can also stabilize the color under specific conditions.[4][5][13]

Q4: Can I add anything to my solution to improve its stability?

A4: Yes, several methods can enhance stability:

  • Co-pigmentation: Adding colorless compounds (co-pigments) like phenolic acids (e.g., caffeoylquinic acid) or flavonoids can stabilize the anthocyanin color through molecular stacking interactions.[7][14]

  • Metal Chelation: In some cases, adding specific metal ions like Al³⁺ or Fe³⁺ can form stable complexes with delphinidin, enhancing color, particularly in the blue range, and increasing its half-life.[13][15][16]

  • Encapsulation: Encapsulating delphinidin 3-glucoside in matrices like proteins (e.g., casein, whey protein) or polysaccharides can protect it from degradation factors such as light, heat, and oxygen.[17][18][19][20]

Troubleshooting Guide

Issue 1: Rapid Color Loss in Solution

  • Probable Cause: The pH of the solution is likely too high (above 4.0), leading to the formation of the colorless carbinol form.

  • Solution:

    • Verify the pH of your solution using a calibrated pH meter.

    • Adjust the pH to be between 1.0 and 3.0 using a suitable acid (e.g., citric acid, HCl).

    • For long-term storage, prepare stock solutions in an acidic buffer and store them in the dark at low temperatures (-20°C is recommended for stock solutions).[21]

Issue 2: Solution Turning Brown

  • Probable Cause: This often indicates enzymatic or oxidative degradation. High temperatures can also cause browning.[4]

  • Solution:

    • Ensure all solvents are deoxygenated by sparging with nitrogen or argon gas before use.

    • If working with plant extracts, ensure that enzymes like peroxidases have been inactivated, for example, through a brief heat treatment (pasteurization).[9]

    • Store the solution under an inert atmosphere (e.g., nitrogen) and strictly protect it from light.

    • Avoid high processing or storage temperatures.[10]

Issue 3: Inconsistent Results in Stability Assays

  • Probable Cause: Failure to control all environmental variables (pH, temperature, light, and oxygen) can lead to high variability.

  • Solution:

    • Use sealed, airtight vials (amber glass is preferable) for your experiments.[21]

    • Conduct experiments in a temperature-controlled environment, such as an incubator or water bath.

    • For light-sensitivity studies, use a photostability chamber or a consistent light source, ensuring control samples are kept in complete darkness.[12]

    • Always run a control sample stored under optimal conditions (low pH, low temperature, dark, anaerobic) for comparison.

Quantitative Stability Data

The stability of delphinidin 3-glucoside is highly influenced by environmental conditions. The tables below summarize quantitative data on its degradation.

Table 1: Effect of Temperature and pH on the Stability of Anthocyanins

Anthocyanin TypepHTemperature (°C)% Remaining (End of Storage)Reference
Cyanidin 3-glucoside (pure)3.06~88% (without Ascorbic Acid)[7]
Cyanidin 3-glucoside (pure)3.025~83% (without Ascorbic Acid)[7]
Cyanidin 3-glucoside (pure)3.025~3% (with Ascorbic Acid)[7]
Grape Pomace Anthocyanins3.06~66%[7]
Grape Pomace Anthocyanins3.025~4%[7]

Table 2: Degradation Kinetics of Delphinidin 3-Glucoside (D3G) in Grape Juice

CultivarStorage Temperature (°C)Degradation Rate Constant (k) (x 10³ day⁻¹)Half-life (t₁/₂) (days)Reference
Merlot51.1630.1[22]
Merlot254.8144.4[22]
Merlot3511.261.9[22]
Ruby51.0693.1[22]
Ruby254.3161.2[22]
Ruby359.771.5[22]

Visualizations and Diagrams

cluster_center cluster_degradation Degradation Factors cluster_stabilization Stabilization Strategies D3G Delphinidin 3-Glucoside Stability pH_low Low pH (< 3.0) D3G->pH_low Copigment Co-pigmentation D3G->Copigment Chelation Metal Chelation D3G->Chelation Encapsulation Encapsulation D3G->Encapsulation Temp High Temperature (>25°C) Temp->D3G pH_high High pH (> 4.0) pH_high->D3G Light Light Exposure (UV) Light->D3G Oxygen Oxygen Oxygen->D3G AA Ascorbic Acid AA->D3G

Caption: Factors influencing the stability of Delphinidin 3-Glucoside.

Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudo-base (Colorless) Flavylium->Carbinol Quinoidal Quinoidal Base (Blue/Violet) Flavylium->Quinoidal Carbinol->Flavylium Chalcone Chalcone (Yellow) Carbinol->Chalcone Quinoidal->Flavylium

Caption: pH-dependent structural transformations of Delphinidin 3-Glucoside.

cluster_stress cluster_analysis start Prepare D3G Solution in Acidic Buffer (pH < 3) aliquot Divide into Aliquots in Amber Vials start->aliquot stress Apply Stress Conditions aliquot->stress Temp Temperature Gradient (e.g., 25°C, 40°C, 60°C) stress->Temp Light Light Exposure vs. Dark Control stress->Light pH_var Different pH Buffers (e.g., pH 3, 5, 7) stress->pH_var sample Sample at Predetermined Time Intervals Temp->sample Light->sample pH_var->sample analyze Analyze Samples sample->analyze HPLC HPLC-DAD for Quantification and Degradation Products analyze->HPLC UVVis UV-Vis Spectrophotometry (pH Differential Method) analyze->UVVis kinetics Calculate Degradation Kinetics (Rate Constant, Half-life) HPLC->kinetics UVVis->kinetics end Determine Stability Profile kinetics->end

Caption: Experimental workflow for assessing Delphinidin 3-Glucoside stability.

Key Experimental Protocols

1. Protocol for Stability Testing using UV-Vis Spectrophotometry

This protocol uses the pH differential method to quantify monomeric anthocyanin content, which is a standard procedure for assessing stability.

  • Materials:

    • This compound solution

    • Potassium chloride buffer (0.025 M), pH 1.0

    • Sodium acetate buffer (0.4 M), pH 4.5

    • Spectrophotometer capable of measuring absorbance at ~520 nm and 700 nm.

    • Calibrated pH meter.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of delphinidin 3-glucoside in a suitable acidic solvent. For each time point in your stability study, draw an aliquot of the sample.

    • Dilution: Prepare two dilutions of the aliquot.

      • Dilution A: Dilute with pH 1.0 potassium chloride buffer.

      • Dilution B: Dilute with pH 4.5 sodium acetate buffer.

      • The dilution factor should be chosen so that the absorbance at the λmax (~520 nm) is within the linear range of the spectrophotometer.

    • Absorbance Measurement: Allow the solutions to equilibrate for 15-20 minutes. Measure the absorbance of both Dilution A and Dilution B at the wavelength of maximum absorbance for delphinidin (~520 nm) and at 700 nm (to correct for haze).

    • Calculation: Calculate the total monomeric anthocyanin concentration using the following formula:

      • Absorbance (A) = (A₅₂₀nm – A₇₀₀nm)pH 1.0 – (A₅₂₀nm – A₇₀₀nm)pH 4.5

      • Monomeric Anthocyanin Conc. (mg/L) = (A × MW × DF × 1000) / (ε × L)

        • MW: Molecular Weight of this compound (500.84 g/mol )

        • DF: Dilution Factor

        • ε: Molar absorptivity of delphinidin 3-glucoside (typically ~29,000 L·mol⁻¹·cm⁻¹, but should be determined empirically if possible)

        • L: Pathlength in cm (usually 1 cm)

    • Data Analysis: Plot the concentration of monomeric anthocyanin over time. Fit the data to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant (k) and half-life (t₁/₂).[23]

2. Protocol for HPLC Analysis of Degradation

This protocol allows for the separation and quantification of intact delphinidin 3-glucoside from its degradation products.

  • Materials:

    • HPLC system with a Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: Water/Formic Acid (e.g., 95:5, v/v)

    • Mobile Phase B: Acetonitrile/Formic Acid (e.g., 95:5, v/v)

    • This compound standard

  • Methodology:

    • Sample Preparation: At each time point, filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column Temperature: 25-30°C

      • Flow Rate: 0.8 - 1.0 mL/min

      • Injection Volume: 10 - 20 µL

      • Detection Wavelength: 520 nm for anthocyanins and other wavelengths (e.g., 280 nm) for degradation products like phenolic acids.

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 30% B

      • 25-30 min: Linear gradient from 30% to 50% B

      • 30-35 min: Hold at 50% B

      • 35-40 min: Return to 5% B and equilibrate for the next injection. (Note: This gradient is a starting point and must be optimized for your specific column and system.)

    • Quantification: Create a calibration curve using a certified standard of this compound. The peak area at 520 nm can be used to calculate the concentration in your samples at each time point.

    • Data Analysis: Track the decrease in the peak area of delphinidin 3-glucoside over time to determine stability. The appearance of new peaks can help identify degradation products.

References

Delphinidin 3-glucoside chloride degradation kinetics and pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delphinidin 3-glucoside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental analysis of its degradation kinetics and pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is significantly affected by several factors, including pH, temperature, light exposure, and the presence of oxygen, metal ions, and enzymes.[1] It is most stable in acidic conditions (pH 1-3) where it predominantly exists as the red flavylium cation.[2] As the pH increases, it undergoes structural transformations to less stable forms, leading to color changes and degradation.[3] Elevated temperatures accelerate degradation, typically following first-order kinetics.[4][5]

Q2: What are the expected degradation products of this compound?

A2: Under thermal stress, this compound can undergo hydrolysis of the glycosidic bond to yield delphinidin aglycone and a glucose molecule. The primary degradation of the anthocyanidin structure involves the opening of the B-ring to form a chalcone, which can further break down into smaller phenolic compounds such as gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[6]

Q3: What is the typical degradation kinetic model for this compound?

A3: The thermal degradation of this compound, like many anthocyanins, generally follows a first-order kinetic model.[4][5] This means the rate of degradation is directly proportional to the concentration of the compound. The degradation can be quantified by determining the rate constant (k) and the half-life (t₁/₂) of the molecule under specific experimental conditions.[4][5]

Q4: Which analytical technique is most suitable for studying the degradation kinetics of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for this purpose.[1][2] HPLC allows for the separation and quantification of the parent compound and its degradation products over time. A DAD is useful for monitoring the characteristic absorbance of anthocyanins (around 520 nm), while an MS detector can help in the identification of unknown degradation products.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (fronting or tailing) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase to an acidic pH (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or dilute the sample. 3. Replace the column or use a guard column. 4. Dissolve the sample in the initial mobile phase whenever possible.[8]
Irreproducible peak areas or retention times. 1. Fluctuation in column temperature. 2. Air bubbles in the pump or detector. 3. Inconsistent sample injection volume. 4. Mobile phase composition changing over time.1. Use a column oven to maintain a consistent temperature.[8] 2. Degas the mobile phase and purge the pump. 3. Ensure the autosampler is functioning correctly and there are no leaks. 4. Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Appearance of unexpected peaks in the chromatogram. 1. Sample degradation during storage or analysis. 2. Contamination of the sample, mobile phase, or HPLC system.1. Analyze samples immediately after preparation or store them at low temperatures in the dark. 2. Use HPLC-grade solvents and filter all solutions. Clean the injector and column if contamination is suspected.
Baseline noise or drift. 1. Contaminated or old mobile phase. 2. Detector lamp aging. 3. Column bleeding.1. Use freshly prepared, high-purity mobile phase. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Wash the column with a strong solvent or replace it if bleeding is severe.

Quantitative Data

The degradation of Delphinidin 3-glucoside and related anthocyanins follows first-order kinetics. The rate constant (k) and half-life (t₁/₂) are key parameters to quantify stability.

Table 1: Thermal Degradation Kinetics of Delphinidin 3-Glucoside in Grape Juice at Different Temperatures.

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
50.0018385
250.008581.5
350.021033.0

Data adapted from studies on grape juice, illustrating the significant impact of temperature on stability.[9]

Table 2: Degradation Kinetics of Delphinidin 3-O-sambubioside at 37°C.

CompoundRate Constant (k) (s⁻¹)Half-life (t₁/₂) (days)
Delphinidin 3-O-sambubioside9.2 x 10⁻⁷8.7

This data for a closely related delphinidin glycoside highlights its degradation rate under physiological temperature.[10]

Experimental Protocols

Protocol: Determination of Thermal Degradation Kinetics of this compound using HPLC-DAD

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (or Trifluoroacetic acid)

  • Deionized water (18.2 MΩ·cm)

  • Buffers of desired pH (e.g., citrate-phosphate buffer)

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)

  • Thermostatically controlled water bath or oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acidified methanol (0.1% HCl).

    • Dilute the stock solution with the desired buffer (e.g., pH 3.0) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Dispense aliquots of the solution into amber glass vials and seal tightly to prevent evaporation.

  • Degradation Study:

    • Place the vials in a thermostatically controlled environment at the desired temperatures (e.g., 60°C, 80°C, 100°C).

    • At specific time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial from each temperature.

    • Immediately cool the vial in an ice bath to stop the degradation reaction.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; followed by a wash and re-equilibration step.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 520 nm for quantification of this compound and 280 nm to monitor for degradation products.

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the concentration (or peak area) versus time.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

degradation_pathway D3G Delphinidin 3-glucoside (Flavylium Cation, Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 D3G->Carbinol +H2O -H+ Quinoidal Quinoidal Base (Blue/Violet) pH 6-7 D3G->Quinoidal -H+ Chalcone Chalcone (Yellowish) pH > 7 Carbinol->Chalcone Isomerization Quinoidal->Chalcone Tautomerization Degradation_Products Degradation Products (Gallic Acid, Phloroglucinaldehyde) Chalcone->Degradation_Products Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Dilute in Buffer prep1->prep2 prep3 Aliquot into Vials prep2->prep3 deg1 Incubate at Set Temperatures prep3->deg1 deg2 Sample at Time Intervals deg1->deg2 deg3 Cool to Stop Reaction deg2->deg3 ana1 Filter Sample deg3->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Quantify Peak Area ana2->ana3 data1 Plot ln(C) vs. Time ana3->data1 data2 Calculate k and t1/2 data1->data2

References

Technical Support Center: Enhancing the Bioavailability of Delphinidin 3-Glucoside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of delphinidin 3-glucoside chloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound?

This compound, a potent antioxidant anthocyanin, faces several challenges that limit its systemic bioavailability. The primary obstacles include:

  • Chemical Instability: Anthocyanins are highly sensitive to pH changes. Delphinidin 3-glucoside is most stable at a low pH (below 3) but degrades rapidly under the neutral to alkaline conditions of the small intestine. This degradation leads to the formation of less active or inactive compounds.

  • Poor Absorption: As a polar molecule, delphinidin 3-glucoside has difficulty crossing the lipid-rich cell membranes of the intestinal epithelium.[1]

  • Rapid Metabolism and Excretion: Once absorbed, delphinidin 3-glucoside is subject to extensive metabolism in the liver and other tissues, followed by rapid excretion, which limits its circulation time and therapeutic window.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies have been developed to overcome the inherent limitations of delphinidin 3-glucoside bioavailability. The most effective approaches focus on protecting the molecule from degradation and improving its absorption:

  • Encapsulation Technologies:

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic compounds like delphinidin 3-glucoside in their aqueous core, protecting them from the harsh environment of the gastrointestinal tract.

    • Nanoparticles: Biodegradable polymers, such as chitosan, can be used to form nanoparticles that entrap delphinidin 3-glucoside.[2][3] These systems can offer controlled release and improved absorption.

    • Nanoemulsions: These oil-in-water or water-in-oil emulsions can increase the solubility and absorption of anthocyanins.

  • Complexation:

    • Protein Complexes: Forming complexes with proteins, such as whey protein or soy protein, can enhance the stability of delphinidin 3-glucoside.[4][5]

    • Polysaccharide Complexes: Polysaccharides can also be used to form protective complexes with anthocyanins.[1]

Q3: How can I assess the improvement in bioavailability of my delphinidin 3-glucoside formulation?

Evaluating the enhancement in bioavailability is a critical step. A combination of in vitro and in vivo models is typically employed:

  • In Vitro Models: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal drug absorption.[6][7][8][9][10] By measuring the transport of delphinidin 3-glucoside across a Caco-2 cell monolayer, you can estimate its intestinal permeability.

  • In Vivo Models: Animal models, most commonly rodents, are used for pharmacokinetic studies. After oral administration of the delphinidin 3-glucoside formulation, blood samples are collected at various time points to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). An increase in these parameters compared to the unformulated compound indicates enhanced bioavailability.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of delphinidin 3-glucoside in liposomes.

  • Possible Cause 1: Suboptimal lipid composition.

    • Troubleshooting: The ratio of lecithin to cholesterol is critical for liposome stability and encapsulation efficiency. Experiment with different ratios of soybean lecithin to cholesterol. A common starting point is a mass ratio of 5:1.[11]

  • Possible Cause 2: Inappropriate pH of the buffer solution.

    • Troubleshooting: Delphinidin 3-glucoside is most stable at acidic pH. Prepare the liposomes in a buffer with a pH around 4.0, such as an acetic acid-sodium acetate buffer.[12]

  • Possible Cause 3: Inefficient sonication.

    • Troubleshooting: Sonication is crucial for reducing the size of the liposomes and ensuring a homogenous dispersion. Ensure the power density and duration of sonication are optimized. For example, a power density of 3.0-5.0 W/cm³ for 3-7 minutes can be effective.[12]

Issue 2: Poor stability of chitosan nanoparticles leading to premature release of delphinidin 3-glucoside.

  • Possible Cause 1: Inadequate crosslinking.

    • Troubleshooting: Tripolyphosphate (TPP) is a commonly used crosslinking agent for chitosan nanoparticles. The ratio of chitosan to TPP is a critical parameter.[13] Experiment with different mass ratios to achieve optimal crosslinking and nanoparticle stability.

  • Possible Cause 2: Unfavorable pH during formulation.

    • Troubleshooting: The pH of the chitosan and TPP solutions affects the charge of the molecules and the efficiency of ionic gelation. Ensure the pH of the chitosan solution is acidic (e.g., dissolved in 1% acetic acid) to protonate the amine groups, and the pH of the TPP solution is appropriately adjusted.

  • Possible Cause 3: Aggregation of nanoparticles.

    • Troubleshooting: Nanoparticle aggregation can be a problem. Ensure proper stirring during the formation process and consider using stabilizers. The zeta potential of the nanoparticles should be sufficiently high (typically > +20 mV or < -20 mV) to ensure colloidal stability.

Issue 3: Inconsistent results in Caco-2 cell permeability assays.

  • Possible Cause 1: Incomplete differentiation of Caco-2 cells.

    • Troubleshooting: Caco-2 cells require approximately 21 days post-seeding to form a fully differentiated monolayer with well-defined tight junctions. Ensure the cells have been cultured for the appropriate duration.

  • Possible Cause 2: Compromised monolayer integrity.

    • Troubleshooting: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the tight junctions are intact. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Possible Cause 3: Cytotoxicity of the formulation.

    • Troubleshooting: High concentrations of the formulation or its components may be toxic to the Caco-2 cells, compromising the monolayer integrity. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation before conducting permeability studies.

Quantitative Data Summary

The following tables summarize quantitative data related to the bioavailability and formulation of delphinidin 3-glucoside and other anthocyanins.

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans

CompoundDoseCmax (nmol/L)Tmax (h)AUC (nmol/L·h)Bioavailability (%)Reference
Delphinidin-3-O-glucoside (D3G)Maqui berry extract21.39 - 63.551.0 ± 0.384.9 (0-8h)0.14[14]
Delphinidin-3-O-galactosideNot specifiedNot specified~2.0Not specified0.48[14]
Delphinidin-3-O-arabinosideNot specifiedNot specified~2.0Not specified0.14[14]

Table 2: Encapsulation Efficiency of Anthocyanins in Different Delivery Systems

Delivery SystemAnthocyanin SourceEncapsulation Efficiency (%)Particle Size (nm)Reference
NanoliposomesBlueberry Anthocyanins89.7667.23[12]
Nanoliposomes (Supercritical CO2 method)Generic Anthocyanin50.6159[15][16]
Chitosan Nanoparticles (with CaCl2)Cyanidin-3-O-glucoside53.88180[3]
Pea Protein Isolate-modified NanoliposomesGeneric Anthocyanins83.80213.20[11]
Synanthrin-Pea Protein Isolate-modified NanoliposomesGeneric Anthocyanins90.38246.60[11]

Experimental Protocols

Protocol 1: Preparation of Delphinidin 3-Glucoside Loaded Nanoliposomes (Ethanol Injection Method)

This protocol is adapted from a patented method for preparing anthocyanin nanoliposomes.[12]

  • Preparation of Lipid Phase:

    • Dissolve 1.08 g of soybean lecithin, 0.18 g of cholesterol, and 0.24 g of Tween-80 in 100 mL of absolute ethanol.

    • Add 0.15 g of this compound to this solution and mix until fully dissolved.

  • Preparation of Aqueous Phase:

    • Prepare 100 mL of a 0.05 mol/L acetic acid-sodium acetate buffer with a pH of 4.0.

  • Formation of Liposomes:

    • While stirring the aqueous phase on a magnetic stirrer, slowly inject the lipid phase into the buffer solution.

    • Continue stirring the mixture for 30 minutes at room temperature.

  • Removal of Organic Solvent:

    • Transfer the liposome dispersion to a rotary evaporator.

    • Evaporate the ethanol at 40°C until a translucent liposome dispersion is formed.

  • Sonication:

    • Subject the liposome dispersion to ultrasonication at a power density of 4.4 W/cm³ for 5 minutes to reduce the particle size and create nanoliposomes.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free delphinidin 3-glucoside from the encapsulated form using ultracentrifugation and quantifying the amount of free drug in the supernatant via HPLC or UV-Vis spectrophotometry.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Monolayer Formation:

    • Seed the Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Ensure the TEER values are above 250 Ω·cm².

  • Permeability Assay:

    • Wash the apical and basolateral sides of the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the delphinidin 3-glucoside formulation (dissolved in HBSS at a non-toxic concentration) to the apical side (donor compartment).

    • Add fresh HBSS to the basolateral side (receiver compartment).

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.

  • Quantification:

    • Analyze the concentration of delphinidin 3-glucoside in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical compartment.

Visualizations

Experimental_Workflow_Liposomal_Encapsulation cluster_preparation Preparation cluster_formation Formation cluster_processing Processing cluster_characterization Characterization Lipid_Phase Lipid Phase (Lecithin, Cholesterol, Tween-80, Delphinidin 3-Glucoside in Ethanol) Injection Ethanol Injection Lipid_Phase->Injection Aqueous_Phase Aqueous Phase (pH 4.0 Buffer) Aqueous_Phase->Injection Stirring Magnetic Stirring (30 min) Injection->Stirring Rotovap Rotary Evaporation (Remove Ethanol) Stirring->Rotovap Sonication Ultrasonication Rotovap->Sonication DLS DLS Analysis (Size, PDI, Zeta Potential) Sonication->DLS EE Encapsulation Efficiency (HPLC/UV-Vis) Sonication->EE

Caption: Experimental workflow for the preparation and characterization of delphinidin 3-glucoside loaded nanoliposomes.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth D3G Delphinidin 3-Glucoside D3G->Akt Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of Delphinidin 3-Glucoside.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response D3G Delphinidin 3-Glucoside D3G->ERK Inhibits

Caption: Overview of the MAPK/ERK signaling cascade and the inhibitory effect of Delphinidin 3-Glucoside.

References

Technical Support Center: Purity Assessment of Commercial Delphinidin 3-Glucoside Chloride Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial delphinidin 3-glucoside chloride standards.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a commercial this compound reference standard?

A1: Commercial primary reference standards of this compound typically have a certified absolute purity of ≥95.0% as determined by HPLC. This purity considers chromatographic purity, water content, residual solvents, and inorganic impurities.[1] It is important to note that the counterion (chloride) is quantified and treated as an impurity in the calculation of the absolute purity, meaning the certificate of analysis refers to the pure delphinidin 3-glucoside cation.[1]

Q2: How should I store my this compound standard?

A2: It is recommended to store the standard at temperatures below -15°C, with some suppliers specifying -20°C for long-term storage.[1] Anthocyanins are known to be unstable in light and at high temperatures, so proper storage is crucial to maintain their integrity.[2]

Q3: What are the common solvents for dissolving this compound?

A3: Stock solutions are typically prepared by dissolving the standard in methanol.[3] For HPLC analysis, working solutions are often prepared by diluting the stock solution with the mobile phase.[3] Some methods also use methanol containing 2% hydrochloric acid (HCl) to prepare stock solutions, which can help maintain the stability of the anthocyanin.[2]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and ultra-high-performance liquid chromatography (u-HPLC) are the most common and reliable methods for determining the purity of this compound.[2][3][4] These techniques allow for the separation and quantification of the main compound and any potential impurities.

Troubleshooting Guide

Issue 1: Low Recovery During Sample Preparation

  • Possible Cause: Inefficient extraction method.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent is appropriate for extracting anthocyanins. Methanol with a small percentage of acid (e.g., 2% HCl or 0.1% trifluoroacetic acid) can improve extraction efficiency.[2][3]

    • Repeat Extraction Steps: A single extraction step may not be sufficient. Repeating the extraction process can increase recovery values to over 80%.[2]

    • Use Solid-Phase Extraction (SPE): SPE is a validated method for cleaning up and concentrating this compound from complex matrices like plasma, with reported recoveries around 80%.[3][5]

Issue 2: Poor Reproducibility of Results

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including sample preparation, mobile phase preparation, and instrument settings, are consistent between runs.[3]

    • Use an Internal Standard: To compensate for errors during sample preparation and injection, the use of an internal standard is highly recommended. The internal standard should have similar chemical and physical properties to this compound and be well-resolved in the chromatogram.[6][7]

    • Control Temperature: Maintain the analytical column at a consistent temperature (e.g., 40°C) to ensure reproducible retention times.[2]

Issue 3: Degradation of the Standard

  • Possible Cause: Improper storage or handling.

  • Troubleshooting Steps:

    • Protect from Light and Heat: Store stock solutions in amber glass vials at 4°C.[2] Prepare working solutions fresh daily if possible.

    • pH of Solutions: Anthocyanin stability is pH-dependent. Acidified solvents can help maintain the stable flavylium cation form.

    • Check for Impurity Peaks: Monitor chromatograms for the appearance of new peaks that may indicate degradation products.

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for the analysis of this compound.

Table 1: HPLC Method Validation Parameters

ParameterValueMatrixReference
Linearity Range250 - 3000 ng/mLRat Plasma[3]
Coefficient of Determination (R²)≥ 0.95Rat Plasma[3][5]
Recovery80.37%Rat Plasma[3][5]
Limit of Detection (LOD)47 ng/mLRat Plasma[3][5]
Limit of Quantification (LOQ)213 ng/mLRat Plasma[3][5]
LOD5.60 µg/LJussara Extract[3]
LOQ18.50 µg/LJussara Extract[3]
LOD0.14 mg/kgGrape Extract[3]
LOQ0.42 mg/kgGrape Extract[3]

Table 2: u-HPLC Method Validation Parameters for Anthocyanin Glucosides

ParameterValueMatrixReference
Linearity (R²)> 0.99Standards[2]
Limit of Detection (LOD)0.07 - 0.65 mg/kgFood[2]
Limit of Quantification (LOQ)< 0.97 mg/kgFood[8]
Intra-day and Inter-day Precision< 9.42%Food[2]

Experimental Protocols

Protocol 1: HPLC-Based Purity Assessment of this compound in Rat Plasma [3]

  • Stock Solution Preparation: Dissolve 1 mg of this compound in 10 mL of methanol to prepare a 100 µg/mL stock solution.

  • Standard Working Solutions: Prepare a series of working solutions with concentrations ranging from 250 to 3000 ng/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation (Solid-Phase Extraction):

    • Spike 500 µL of blank plasma with the standard solutions.

    • Perform solid-phase extraction to isolate the analyte.

  • Chromatographic Conditions:

    • Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).

    • Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).

    • Filtering: Filter all solutions through a 0.45 µm membrane prior to use.

  • Analysis: Inject the prepared samples into the HPLC system and analyze the resulting chromatograms for purity and concentration.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis stock Prepare 100 µg/mL Stock Solution (in Methanol) working Prepare Working Standards (250-3000 ng/mL in Mobile Phase) stock->working Dilution spike Spike Blank Plasma working->spike spe Solid-Phase Extraction (SPE) spike->spe filter Filter Samples (0.45 µm) spe->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Purity Assessment hplc->data

HPLC Purity Assessment Workflow

troubleshooting_logic cluster_recovery Low Recovery cluster_reproducibility Poor Reproducibility cluster_degradation Standard Degradation start Purity Assessment Issue cause_recovery Inefficient Extraction start->cause_recovery cause_repro Variable Conditions start->cause_repro cause_degrade Improper Handling start->cause_degrade sol_recovery1 Optimize Solvent cause_recovery->sol_recovery1 sol_recovery2 Repeat Extraction cause_recovery->sol_recovery2 sol_recovery3 Use SPE cause_recovery->sol_recovery3 sol_repro1 Standardize Protocol cause_repro->sol_repro1 sol_repro2 Use Internal Standard cause_repro->sol_repro2 sol_repro3 Control Temperature cause_repro->sol_repro3 sol_degrade1 Protect from Light/Heat cause_degrade->sol_degrade1 sol_degrade2 Control pH cause_degrade->sol_degrade2 sol_degrade3 Monitor Impurities cause_degrade->sol_degrade3

Troubleshooting Flowchart

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Delphinidin 3-Glucoside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural antioxidants, anthocyanins stand out for their potent radical-scavenging capabilities and potential health benefits. Among the most common anthocyanins are delphinidin 3-glucoside (D3G) and cyanidin 3-glucoside (C3G), both prevalent in a variety of fruits and vegetables. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

The fundamental difference between these two molecules lies in their structure. Delphinidin possesses three hydroxyl (-OH) groups on its B-ring, whereas cyanidin has two. This structural variation is a key determinant of their antioxidant potential.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant capacity of pure delphinidin 3-glucoside and cyanidin 3-glucoside are crucial for discerning their relative efficacy. The following tables summarize available quantitative and qualitative data from in vitro chemical assays.

Table 1: Quantitative Comparison of DPPH Radical Scavenging Activity

CompoundAssayEC50 (µM)Reference
Delphinidin 3-O-glucoside (Myrtillin)DPPH6.90[1]
Cyanidin 3-O-glucoside (Kuromanin)DPPH6.61[1]

EC50: The concentration required to scavenge 50% of the DPPH radical. A lower value indicates higher antioxidant activity.

Table 2: Qualitative Comparison of Antioxidant Activity in Various Assays

AssayReactivity SequenceReference
DPPH Radical DecolorizationCyanidin 3-glucoside > Delphinidin 3-glucoside[1]
ABTS Radical DecolorizationCyanidin 3-glucoside > Delphinidin 3-glucoside[1]
Ferric Reducing Antioxidant Power (FRAP)Cyanidin 3-glucoside > Delphinidin 3-glucoside[1]

Based on the available data, cyanidin 3-glucoside exhibits slightly higher or comparable antioxidant activity to delphinidin 3-glucoside in these common chemical assays.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep purple to yellow, which is quantified spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve delphinidin 3-glucoside and cyanidin 3-glucoside in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH working solution. A typical ratio is 20 µL of sample to 180 µL of DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of delphinidin 3-glucoside and cyanidin 3-glucoside in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular reactive oxygen species (ROS).

Procedure:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to reach confluence.

  • Cellular Uptake: Remove the culture medium and wash the cells. Incubate the cells with the test compounds (delphinidin 3-glucoside and cyanidin 3-glucoside) and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the compounds and probe from the medium. Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.

  • Fluorescence Measurement: The intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Visualizing Mechanisms and Workflows

Antioxidant Signaling Pathway: Nrf2-ARE Pathway

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Anthocyanins have been shown to modulate this pathway.[1][2][3][4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[2] In the presence of oxidative stress or activators like anthocyanins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanins Anthocyanins (D3G / C3G) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanins->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation Inactive State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Procurement (D3G & C3G Standards) C Sample Dilution Series A->C B Reagent Preparation (DPPH, ABTS, etc.) B->C D Reaction Incubation (e.g., 30 min in dark) C->D E Spectrophotometric/ Fluorometric Reading D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 / TEAC Values G->H I Statistical Comparison H->I J Comparative Guide Publication I->J Final Report

References

A Comparative Guide to Delphinidin 3-Glucoside Chloride and Other Anthocyanins in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Delphinidin 3-glucoside chloride and other prominent anthocyanins, namely Cyanidin-3-glucoside, Malvidin-3-glucoside, and Pelargonidin-3-glucoside. The information presented is based on available experimental data to assist researchers in navigating the therapeutic potential of these natural compounds.

Introduction to Anthocyanins in Oncology

Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables, have garnered significant interest in cancer research. Their potential as chemotherapeutic agents stems from their ability to modulate various signaling pathways implicated in cancer progression, including those governing cell proliferation, apoptosis, and metastasis. The general structure of an anthocyanin consists of an aglycone (the anthocyanidin) and a glycoside moiety. The specific type of anthocyanidin and the nature of the glycosidic substitution influence the compound's biological activity.

This guide focuses on a comparative analysis of four key anthocyanins, with a particular emphasis on this compound, to provide a resource for the scientific community engaged in the development of novel cancer therapies.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative activity of anthocyanins is a critical measure of their potential as cancer therapeutics. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of Delphinidin 3-glucoside and other anthocyanins across various cancer cell lines as reported in the scientific literature.

It is crucial to note that a direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions, such as cell lines, treatment duration, and assay methods. The data presented here is intended to provide a general overview of the relative potency of these compounds.

AnthocyaninCancer Cell LineIC50 (µM)Reference
Delphinidin-3-O-glucoside Human Colorectal (HCT-116)396 ± 23[1]
Delphinidin-3-O-glucoside Human Colorectal (HT-29)329 ± 17[1]
Delphinidin Human Leukemia (HL-60)1.9[2]
Cyanidin-3-O-glucoside Not specifiedNot specified
Malvidin-3-O-glucoside Not specifiedNot specified
Pelargonidin-3-O-glucoside Not specifiedNot specified
Anthocyanidin (Aglycone)Cancer Cell LineIC50 (µM)Reference
Delphinidin Triple-Negative Breast Cancer (MDA-MB-231)100 ± 0.7[3]
Delphinidin Triple-Negative Breast Cancer (MDA-MB-436)240 ± 0.5[3]
Delphinidin Triple-Negative Breast Cancer (HCC1937)>400[3]
Cyanidin Not specifiedNot specified
Malvidin Not specifiedNot specified
Pelargonidin Not specifiedNot specified

Structure-Activity Relationship: The Significance of Hydroxylation

The chemical structure of an anthocyanidin plays a pivotal role in its anti-cancer activity. A key determinant of potency is the number of hydroxyl (-OH) groups on the B-ring of the anthocyanidin molecule. The general consensus from structure-activity relationship studies is that a higher number of hydroxyl groups correlates with increased anti-proliferative and pro-apoptotic effects.[4]

  • Delphinidin , with three hydroxyl groups on its B-ring, is often considered the most potent among the common anthocyanidins.[2]

  • Cyanidin , with two hydroxyl groups, generally exhibits strong anti-cancer activity.

  • Pelargonidin , with a single hydroxyl group, tends to be less potent in comparison.[5][6]

This structural difference likely influences the molecule's ability to interact with and modulate the activity of key cellular targets involved in cancer signaling pathways. Non-acylated, monoglycosylated anthocyanins have been suggested to have a greater inhibitory effect on colon cancer cell proliferation.[5][6]

Modulation of Key Signaling Pathways

Anthocyanins exert their anti-cancer effects by targeting critical signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt and MAPK pathways are two of the most well-characterized cascades influenced by these compounds.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.

Delphinidin has been shown to be a potent inhibitor of the PI3K/Akt pathway. It can suppress the phosphorylation of key downstream effectors like Akt and mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis.[3][7][8]

Cyanidin-3-glucoside has also been demonstrated to negatively regulate the Akt pathway, contributing to its anti-tumor effects.[9]

The specific modulatory effects of Malvidin-3-glucoside and Pelargonidin-3-glucoside on the PI3K/Akt pathway are less extensively characterized in a comparative context.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation D3G Delphinidin-3-glucoside D3G->PI3K D3G->Akt D3G->mTOR C3G Cyanidin-3-glucoside C3G->Akt

Caption: Inhibition of the PI3K/Akt pathway by anthocyanins.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK families are key components of this pathway.

Delphinidin has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK, thereby suppressing cancer cell proliferation.[10]

Cyanidin and its glycosides can also modulate the MAPK pathway, contributing to their anti-cancer activities.

Malvidin and its derivatives have been reported to inhibit MAPK signaling pathways.[11]

The comparative effects of these four anthocyanins on the different branches of the MAPK pathway require further investigation for a complete understanding of their differential activities.

MAPK_Pathway GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation D3G Delphinidin-3-glucoside D3G->ERK M3G Malvidin-3-glucoside M3G->MEK

Caption: Modulation of the MAPK/ERK pathway by anthocyanins.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the anti-cancer effects of anthocyanins.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of anthocyanins on cancer cells.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of anthocyanins Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to solubilize formazan Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate % cell viability and IC50 values Measure->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Anthocyanin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the anthocyanin for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in anthocyanin-treated cancer cells.

Materials:

  • Cancer cell line of interest

  • Anthocyanin stock solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of anthocyanin for the appropriate time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways.

Materials:

  • Cancer cell line of interest

  • Anthocyanin stock solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with anthocyanins, then lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and other anthocyanins demonstrate significant potential as anti-cancer agents. The available evidence suggests that the anti-proliferative and pro-apoptotic effects of these compounds are closely linked to their chemical structure, with delphinidin derivatives often exhibiting higher potency due to a greater number of hydroxyl groups on the B-ring. Their ability to modulate key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, underscores their therapeutic promise.

However, a comprehensive, direct comparative analysis of these anthocyanins under standardized experimental conditions is still needed to definitively rank their efficacy and to fully elucidate their distinct mechanisms of action. Further research focusing on head-to-head comparisons in various cancer models is warranted to guide the selection and development of the most promising anthocyanin-based cancer therapies. This guide serves as a foundational resource to inform such future investigations.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Delphinidin 3-Glucoside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of delphinidin 3-glucoside chloride. The information herein is compiled from validated methodologies to assist in selecting the most appropriate analytical technique for your research needs.

Quantitative Performance Data

The following table summarizes the key performance parameters of a validated HPLC-UV method and a validated LC-MS/MS method for the analysis of this compound.

ParameterHPLC-UV Method[1]LC-MS/MS Method[2][3]
Linearity Range 250 - 3000 ng/mL0.20 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) 47 ng/mL0.10 ng/mL
Limit of Quantification (LOQ) 213 ng/mLNot explicitly stated for D3G, but linearity starts at 0.20 ng/mL
Recovery 80.377%80.0 - 110.4%
Precision (RSD%) Good (not quantified in abstract)≤ 14.6% (intra- and inter-day)
Accuracy Good (not quantified in abstract)≤ 14.6% (intra- and inter-day)

Experimental Protocols

HPLC-UV Method

This method was validated for the determination of delphinidin-3-O-glucoside chloride in rat plasma.

  • Instrumentation: High-Performance Liquid Chromatography system with UV detector.

  • Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).

  • Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 525 nm.

  • Sample Preparation: Solid-phase extraction (SPE).

LC-MS/MS Method

This method was developed and validated for the simultaneous determination of delphinidin-3-glucoside in human plasma and urine.[2][3]

  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: RP-C(18) column.

  • Mobile Phase: Water/methanol linear gradient.

  • Ionization: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Solid-phase extraction (SPE).

Experimental Workflow

The following diagram illustrates a typical cross-validation workflow for comparing HPLC and LC-MS/MS methods for the analysis of this compound.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis & Comparison RawSample Raw Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) RawSample->SPE ExtractedSample Extracted Analyte SPE->ExtractedSample HPLC HPLC-UV Analysis ExtractedSample->HPLC LCMS LC-MS/MS Analysis ExtractedSample->LCMS HPLC_Data HPLC Quantitative Data HPLC->HPLC_Data LCMS_Data LC-MS/MS Quantitative Data LCMS->LCMS_Data Comparison Method Performance Comparison (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Data->Comparison LCMS_Data->Comparison

Caption: Cross-validation workflow for HPLC and LC-MS/MS analysis of this compound.

Method Comparison Summary

  • Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a limit of detection approximately 470 times lower than the HPLC-UV method (0.10 ng/mL vs. 47 ng/mL).[1][2][3] This makes LC-MS/MS the preferred choice for applications requiring trace-level quantification.

  • Selectivity: LC-MS/MS offers superior selectivity due to the use of mass-to-charge ratio for detection in MRM mode. This reduces the likelihood of interference from co-eluting compounds, which can be a challenge in complex matrices with UV detection.

  • Linearity: Both methods exhibit excellent linearity over their respective concentration ranges, as indicated by their high correlation coefficients.[1][2][3] However, the LC-MS/MS method provides a wider dynamic range, particularly at the lower end.[2][3]

  • Throughput and Cost: HPLC-UV systems are generally more common in laboratories, less expensive to acquire and maintain, and can be simpler to operate. LC-MS/MS instruments are more complex and have higher operational costs. The choice may, therefore, also depend on budget and the number of samples to be analyzed.

References

A Comparative Analysis of the Neuroprotective Effects of Delphinidin 3-Glucoside and its Aglycone, Delphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of the anthocyanin delphinidin 3-glucoside and its aglycone, delphinidin. The objective is to present available experimental data, outline methodologies, and visualize the signaling pathways implicated in their neuroprotective actions to aid in research and development.

Introduction

Delphinidin and its glycoside, delphinidin 3-glucoside, are naturally occurring anthocyanins found in various pigmented fruits and vegetables. Both compounds have garnered significant interest for their potential health benefits, including their ability to protect neural cells from damage and degeneration. The primary structural difference between them is the presence of a glucose molecule attached to the delphinidin backbone in the 3-glucoside form. This seemingly minor difference can significantly impact their bioavailability, ability to cross the blood-brain barrier, and ultimately, their neuroprotective efficacy and mechanisms of action. This guide synthesizes findings from various studies to draw a comparative picture of these two related compounds.

Comparative Data Summary

Direct comparative studies providing quantitative data on the neuroprotective effects of delphinidin versus delphinidin 3-glucoside are limited. The following table summarizes key findings from various studies, highlighting the different models and observed effects. It is important to note that variations in experimental conditions prevent direct quantitative comparisons between the compounds across different studies.

ParameterDelphinidin (Aglycone)Delphinidin 3-GlucosideSource(s)
Neuroprotective Mechanism Attenuates microglial senescence via AMPK/SIRT1 pathway. Reduces neuroinflammation and oxidative stress.Protects against oxidative stress-induced mitochondrial dysfunction. Exhibits anti-inflammatory properties by inhibiting TNF-α signaling.[1][2][3][4][5]
Bioavailability & BBB Permeability Generally considered to have lower bioavailability due to poor aqueous solubility. As an aglycone, it is predicted to be more lipophilic, potentially aiding passive diffusion across the blood-brain barrier.The glycoside form is often more stable and bioavailable in plasma. Its transport across the blood-brain barrier may involve specific transporters.[6][7][8][9]
In Vitro Neuroprotection Models Protected against Aβ42-induced microglial senescence in BV2 cells.Protected primary human umbilical vein endothelial cells (HUVECs) from oxidized LDL-induced apoptosis and mitochondrial dysfunction.[1][4]
In Vivo Neuroprotection Models Alleviated cognitive deficits, synapse loss, and Aβ pathology in APP/PS1 mice.Not explicitly detailed in a direct neuroprotection model in the available literature, but has shown anti-inflammatory and antioxidant effects in other in vivo models.[2]
Signaling Pathway Modulation Activates AMPK/SIRT1. Can also activate the Nrf2 antioxidant pathway and inhibit NF-κB.May inhibit the TNF-α signaling pathway. The related cyanidin-3-glucoside has been shown to activate the Nrf2 pathway.[1][5][10][11][12]

Detailed Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to evaluate the neuroprotective effects of these compounds.

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study evaluating the cytotoxicity of delphinidin 3-glucoside.

  • Cell Culture: Glial cells (e.g., U87-MG, SVG-p12) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with varying concentrations of delphinidin 3-glucoside (e.g., 0, 15, 30, 60, 80, 100, 120, 180, and 240 μM) for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 μL of the MTS reagent (CellTiter 96® AQueous One Solution Reagent) is added to each well.

  • Incubation and Measurement: The plate is incubated for 2-4 hours at 37°C in a humidified, 5% CO₂ atmosphere. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[13]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is based on studies investigating the AMPK/SIRT1 pathway for delphinidin.

  • Cell Lysis: After treatment with delphinidin, cells (e.g., BV2 microglia) are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SIRT1, β-actin).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the results are normalized to a loading control like β-actin.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of delphinidin and its 3-glucoside are mediated through the modulation of several key signaling pathways.

Delphinidin_Aglycone_Pathway Delphinidin Delphinidin (Aglycone) AMPK AMPK Delphinidin->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Microglial_Senescence Microglial Senescence SIRT1->Microglial_Senescence inhibits Neuroinflammation Neuroinflammation SIRT1->Neuroinflammation inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Microglial_Senescence->Neuroinflammation

Caption: Delphinidin aglycone signaling pathway.

Delphinidin_3_Glucoside_Pathway D3G Delphinidin 3-Glucoside TNFa_Receptor TNF-α Receptor D3G->TNFa_Receptor inhibits binding Nrf2 Nrf2 Pathway (potential) D3G->Nrf2 activates TNFa_Signaling TNF-α Signaling TNFa_Receptor->TNFa_Signaling Inflammation Inflammation TNFa_Signaling->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection counteracts Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Antioxidant_Response->Neuroprotection

Caption: Delphinidin 3-glucoside signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of these compounds in an in vitro model of neurotoxicity.

Experimental_Workflow A Neuronal Cell Culture (e.g., HT22, SH-SY5Y) B Pre-treatment with Delphinidin or D3G A->B C Induction of Neurotoxicity (e.g., H2O2, Glutamate, Aβ) B->C D Post-treatment Incubation C->D E Assessment of Neuroprotection D->E F Cell Viability (MTT/MTS Assay) E->F G Oxidative Stress (ROS Measurement) E->G H Apoptosis Assay (Annexin V/PI) E->H I Western Blot (Signaling Proteins) E->I

Caption: In vitro neuroprotection assessment workflow.

Conclusion

Both delphinidin and its 3-glucoside exhibit promising neuroprotective properties, albeit through potentially different primary mechanisms and with differing bioavailability profiles. Delphinidin aglycone appears to exert its effects through the direct activation of intracellular signaling pathways like AMPK/SIRT1 in neuronal cells. In contrast, delphinidin 3-glucoside's effects may be more related to its anti-inflammatory and antioxidant activities, and its ability to reach target tissues.

A critical consideration for the neuroprotective potential of any compound is its ability to cross the blood-brain barrier. While the aglycone form is more lipophilic, which generally favors passive diffusion, the glycoside may utilize specific transporters. The stability and metabolism of each form in vivo are also key factors that require further investigation. Future head-to-head studies are necessary to definitively determine which compound, or a combination thereof, holds greater promise for the development of novel neuroprotective therapies. Researchers should consider the specific context of neurodegenerative disease models when selecting which compound to investigate further.

References

Synergistic Interactions of Delphinidin 3-Glucoside Chloride with Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of delphinidin 3-glucoside chloride with other phytochemicals, focusing on their potential applications in cancer therapy. The information presented is based on preclinical in vitro studies and is intended to inform further research and development in combination therapies.

Synergistic Antiproliferative Effects

Recent studies have explored the combination of delphinidin glycosides with other naturally occurring phenolic compounds to enhance their anticancer activities. These investigations aim to leverage the multifaceted mechanisms of phytochemicals to achieve greater therapeutic efficacy at lower concentrations, potentially reducing side effects.

Combination with Chlorogenic Acid and Epicatechin

A study investigating the antiproliferative effects of delphinidin-3-rutinoside (D3R), a closely related delphinidin glycoside, in combination with chlorogenic acid (CA) and epicatechin (EC) provided quantitative insights into their interactions in gastric (NCI-N87) and intestinal (Caco-2) cancer cell lines. The synergy, additivity, or antagonism of these combinations were evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Antiproliferative Activity (IC50) of Individual Phytochemicals

CompoundCell LineIC50 (µM)
Delphinidin-3-rutinoside (D3R)NCI-N87 (Gastric Cancer)24.9[1][2][3]
Caco-2 (Intestinal Cancer)102.5[1][2][3]
Chlorogenic Acid (CA)NCI-N87 (Gastric Cancer)249.0[1]
Caco-2 (Intestinal Cancer)207.7[1]
Epicatechin (EC)NCI-N87 (Gastric Cancer)126.1[1]
Caco-2 (Intestinal Cancer)270.2[1]

Table 2: Combination Index (CI) for Binary Combinations of Delphinidin-3-rutinoside (D3R) with Chlorogenic Acid (CA) and Epicatechin (EC)

CombinationCell LineEffect Level (IC)Combination Index (CI)Interaction
D3R + CA NCI-N87500.85Synergism[1][2][3]
751.05Additive[1][2][3]
901.28Antagonism[1][2][3]
Caco-2501.34Antagonism[1][2][3]
750.84Synergism[1][2][3]
900.61Synergism[1][2][3]
D3R + EC NCI-N87501.15Antagonism[1][2][3]
750.96Additive[1][2][3]
900.83Synergism[1][2][3]
Caco-2501.54Antagonism[1][2][3]
751.08Additive[1][2][3]
900.79Synergism[1][2][3]

These results indicate that the interaction between delphinidin-3-rutinoside and other phytochemicals is cell line and dose-dependent. In gastric cancer cells, synergy with chlorogenic acid was observed at lower concentrations, while in intestinal cancer cells, synergy was more prominent at higher concentrations.

Interaction with Metabolites: Delphinidin and Gallic Acid

Delphinidin 3-glucoside can be metabolized to its aglycone form, delphinidin, and further to gallic acid. A study on human colorectal cancer cell lines (HCT-116 and HT-29) evaluated the inhibitory effects of delphinidin-3-O-glucoside (D3G), delphinidin chloride (DC), and gallic acid (GA) individually.

Table 3: 50% Inhibition Concentrations (IC50) of Delphinidin-3-O-glucoside and its Metabolites in Colorectal Cancer Cells

CompoundHCT-116 IC50 (µg/mL)HT-29 IC50 (µg/mL)
Delphinidin-3-O-glucoside (D3G)396 ± 23[4]329 ± 17[4]
Delphinidin Chloride (DC)242 ± 16[4]>600[4]
Gallic Acid (GA)154 ± 5[4]81 ± 5[4]

While this study did not report a synergistic interaction between D3G and its metabolites, it was noted that a combination of pure phenolics, including D3G, did not show a significantly better inhibition than D3G alone in HCT-116 cells.[4]

Experimental Protocols

Cell Viability and Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., NCI-N87, Caco-2, HCT-116, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phytochemicals (this compound, Chlorogenic Acid, Epicatechin, etc.)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the individual phytochemicals and their combinations in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) for the combinations based on the Chou-Talalay method.[5][6]

Synergy Assessment: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions.[5][6]

Methodology:

  • Dose-Effect Curves: Generate dose-effect curves for each individual compound and for their combinations at fixed ratios.

  • Median-Effect Analysis: The data is analyzed using the median-effect equation, which relates the dose to the effect.

  • Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound with other phytochemicals are often attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Key Signaling Pathways

Delphinidin and its combination partners can influence several critical pathways in cancer cells:

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Delphinidin has been shown to suppress the phosphorylation of PI3K and Akt.[7]

  • MAPK Pathway (ERK1/2, JNK, p38): This pathway is involved in cell proliferation, differentiation, and apoptosis. Delphinidin can inhibit the phosphorylation of key proteins in this pathway.[7]

  • NF-κB Pathway: This pathway is crucial for inflammation and cell survival. Delphinidin can inhibit NF-κB activation.[7]

  • Apoptosis Pathways: Combinations of phytochemicals can enhance the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Signaling_Pathways cluster_Phytochemicals Phytochemicals cluster_Pathways Cellular Signaling Pathways cluster_Outcomes Cellular Outcomes D3G Delphinidin 3-Glucoside PI3K_Akt PI3K/Akt/mTOR Pathway D3G->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) D3G->MAPK Inhibits NFkB NF-κB Pathway D3G->NFkB Inhibits Phyto_Other Other Phytochemicals (e.g., Chlorogenic Acid, Epicatechin) Phyto_Other->PI3K_Akt Phyto_Other->MAPK Phyto_Other->NFkB Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation MAPK->Apoptosis Survival Decreased Survival NFkB->Survival Experimental_Workflow Start Start: Hypothesis of Synergy Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture IC50_Single 2. Determine IC50 of Individual Compounds Cell_Culture->IC50_Single Combination_Treatment 3. Treat Cells with Compound Combinations IC50_Single->Combination_Treatment MTT_Assay 4. Cell Viability Assay (e.g., MTT) Combination_Treatment->MTT_Assay Data_Analysis 5. Data Analysis: Combination Index (CI) MTT_Assay->Data_Analysis Mechanism_Study 6. Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) Data_Analysis->Mechanism_Study Conclusion Conclusion: Synergistic/Additive/Antagonistic Effect Data_Analysis->Conclusion Mechanism_Study->Conclusion

References

Head-to-head comparison of different extraction methods for delphinidin 3-glucoside chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of delphinidin 3-glucoside chloride is a critical first step in harnessing its therapeutic potential. This potent anthocyanin, found in various pigmented plants, has garnered significant interest for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] This guide provides a head-to-head comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method for this compound hinges on a balance of several factors, including extraction efficiency, processing time, solvent consumption, and the overall purity of the final product. This section summarizes the quantitative data from various studies on prominent extraction techniques.

Extraction MethodKey ParametersExtraction Yield/RecoveryPuritySolvent ConsumptionProcessing TimeSource
Solid-Phase Extraction (SPE) -80.377% recovery of delphinidin-3-o-glucosideHigh purity achievable by removing non-phenolic impurities[3]Relatively low-[3][4]
Microwave-Assisted Extraction (MAE) 81°C, 38% MeOH in water, pH 6, 4.7 mg/mL sample-solvent ratio9.70 ± 0.28 mg/g of total anthocyanins-Moderate10 minutes[5]
Ultrasound-Assisted Extraction (UAE) 64% ethanol, 50 mL/g solvent/sample ratio71.45 ± 1.96 mg cyanidin-3-O-glucoside equivalents/100 g dm (Total Anthocyanin Content)-High30 minutes[6]
Supercritical Fluid Extraction (SFE) 300 bar, 60°C, ethanol-water 50% v/v as co-solvent2.99 mg Cyanidin 3-glucoside equivalents/g bean coat (predicted)High selectivity for anthocyanins[7]Low (CO2 is recyclable)[8]60 minutes[7]
Conventional Solvent Extraction Methanol with 2.0% HCl>80% recovery (with two extraction steps)-High (60 mL per 1g sample, repeated)-[9]

Note: The presented data is sourced from different studies using various plant materials and analytical standards. Therefore, these values should be considered indicative of the relative performance of each method rather than as absolute, directly comparable metrics.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for the key experiments cited in this guide.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used method for sample clean-up and concentration. It is particularly effective in purifying anthocyanins by removing interfering substances.[3]

Protocol:

  • Sample Preparation: Acidify the plasma sample to pH 2 with formic acid.

  • Extraction: Add acetonitrile to the acidified plasma, vortex, and centrifuge at 10,000 rpm for 15 minutes at 4°C. The supernatant is then collected.

  • Re-extraction: Re-extract the pellet with methanol and centrifuge again.

  • Pooling: Pool the supernatants from both extraction steps.

  • Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC).[10]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a more efficient and rapid extraction process.

Protocol:

  • Sample Preparation: Mix 0.5 g of the powdered plant material with 15 mL of the deep eutectic solvent (DES) consisting of choline chloride and citric acid (1:2 molar ratio, 60% water content).

  • Extraction: Place the mixture in a pressurized microwave extraction system and extract at 55°C and 40 Pa for 11 minutes.

  • Centrifugation: After cooling, centrifuge the extract at 3000 rpm for 5 minutes.

  • Analysis: The supernatant is collected for spectrophotometric analysis.[11]

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.

Protocol:

  • Sample Preparation: Place a defined amount of the test sample in a culture tube and add 5 mL of the extraction solvent (ethanol aqueous solution acidified with citric acid).

  • Sonication: Transfer the culture tubes to an ultrasound bath system.

  • Extraction Parameters: The extraction is performed for 30 minutes using an ethanol concentration of 64% and a solvent-to-sample ratio of 50 mL/g.[6]

  • Analysis: The resulting extract is then analyzed to determine the total anthocyanin and phenolic content.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.[8]

Protocol:

  • Sample Preparation: Load 10 g of the powdered sample mixed with glass wool into the extractor vessel.

  • Extraction: Pressurize and heat the system to the desired conditions (e.g., 300 bar and 60°C). Introduce carbon dioxide at a flow rate of 10 g/min with 10% of the co-solvent (e.g., 50% v/v ethanol-water). The extraction is carried out for 60 minutes.

  • Separation: The supercritical fluid containing the extracted compounds is depressurized, causing the precipitation of the extract. The CO2 can then be recycled.[7][12]

Visualizing the Processes

To better understand the experimental and biological contexts of this compound extraction and activity, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis raw_material Plant Material grinding Grinding/Homogenization raw_material->grinding extraction Extraction (SPE, MAE, UAE, SFE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration purification Purification (e.g., SPE) filtration->purification analysis HPLC/UPLC-MS Analysis purification->analysis G cluster_cell Cancer Cell D3G Delphinidin 3-Glucoside Chloride EGFR EGFR D3G->EGFR Inhibition pAKT pAKT D3G->pAKT Inhibition EGFR->pAKT IRF1 IRF1 pAKT->IRF1 HOTAIR HOTAIR IRF1->HOTAIR Apoptosis Apoptosis HOTAIR->Apoptosis Inhibition

References

A Comparative Guide to the Biological Activity of Delphinidin 3-Glucoside from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin 3-glucoside (D3G), a prominent member of the anthocyanin family, is a water-soluble flavonoid responsible for the deep red, purple, and blue pigmentation in numerous fruits and vegetables. Beyond its role as a natural colorant, D3G has garnered significant attention within the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative analysis of the biological efficacy of D3G derived from various plant sources, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of Biological Activities

The biological activity of delphinidin 3-glucoside can vary depending on its plant source, which influences the purity and the presence of other synergistic or antagonistic compounds in the extracts. The following tables summarize key quantitative data from various studies to facilitate a comparison of D3G's performance.

Antioxidant Activity

The antioxidant capacity of delphinidin 3-glucoside is a cornerstone of its therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating higher antioxidant potency.

Plant SourceCompoundAssayIC50 ValueReference
Bilberry (Vaccinium myrtillus)Myrtillin (Delphinidin 3-glucoside)DPPH6.90 µM[2]
GenericDelphinidin (aglycone)DPPH3.74 µM[2]

Note: The aglycone form (delphinidin) often exhibits stronger antioxidant activity than its glycoside counterpart (delphinidin 3-glucoside) in in-vitro assays. However, glycosylation is crucial for its bioavailability in biological systems.[3]

Anticancer Activity

Delphinidin 3-glucoside has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.

Plant SourceCell LineAssayIC50 ValueReference
Red Grape (Vitis vinifera) derivedHCT 116 (Human Colorectal Carcinoma)Cell Viability395.8 µg/mL[4]
Red Grape (Vitis vinifera) derivedHT-29 (Human Colorectal Adenocarcinoma)Cell Viability329.1 µg/mL[5]
Blackcurrant (Ribes nigrum)AGS (Human Gastric Adenocarcinoma)Antiproliferative24.9 µM (for Delphinidin-3-rutinoside)[6]
Blackcurrant (Ribes nigrum)Caco-2 (Human Colorectal Adenocarcinoma)Antiproliferative105.6 µM (for Delphinidin-3-rutinoside)[6]

Note: The anticancer activity of D3G is often attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1]

Delphinidin 3-Glucoside Content in Various Plant Sources

The concentration of delphinidin 3-glucoside varies significantly among different plant species and even between cultivars of the same species.

Plant SourceCultivar/VarietyDelphinidin 3-glucoside Content (mg/100g FW)Reference
Eggplant Peel (Solanum melongena)Not specified5 mg/100g dw[7]
Blackcurrant (Ribes nigrum)Not specified839 nmol/g FW (approx. 38.8 mg/100g FW)
Raspberry (Rubus idaeus)Not specified34.43 mg/100g FW
Highbush Blueberry (Vaccinium corymbosum)Brigitta7.43 mg/100g FW
Red Grape (Vitis vinifera)Cabernet SauvignonHigher levels than Peonidin-3-O-glucoside[8]
Red Grape (Vitis vinifera)SyrahHigher levels than Peonidin-3-O-glucoside[8]

FW: Fresh Weight; dw: dry weight

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[9]

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the delphinidin 3-glucoside extract or pure compound. A control containing only the DPPH solution and the solvent is also prepared.[1]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of delphinidin 3-glucoside for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.[10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for MAPK Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of delphinidin 3-glucoside on the expression and phosphorylation of key proteins in signaling pathways like the MAPK pathway (e.g., ERK, JNK, p38).[8][11]

Procedure:

  • Protein Extraction: Cells treated with delphinidin 3-glucoside are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB transcription factor. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.

Procedure:

  • Cell Transfection: Cells are transiently or stably transfected with an NF-κB luciferase reporter plasmid.[12]

  • Treatment: The transfected cells are treated with delphinidin 3-glucoside, often in the presence of an NF-κB activator like TNF-α or LPS.

  • Cell Lysis: After treatment, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light.[13]

  • Luminescence Measurement: The amount of light produced is measured using a luminometer and is proportional to the level of NF-κB activation.[13]

Signaling Pathways and Mechanisms of Action

Delphinidin 3-glucoside exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

anticancer_pathway cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway D3G Delphinidin 3-Glucoside PI3K PI3K D3G->PI3K inhibits Ras Ras D3G->Ras inhibits IKK IKK D3G->IKK inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkappaB IκBα IKK->IkappaB inhibits degradation NFkB NF-κB IkappaB->NFkB sequesters in cytoplasm Inflammation Inflammation NFkB->Inflammation

Caption: Anticancer and Anti-inflammatory Signaling Pathways of Delphinidin 3-Glucoside.

experimental_workflow cluster_extraction Source Material & Extraction cluster_assays Biological Activity Assays cluster_antioxidant Antioxidant cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory Plant Plant Source (e.g., Berries, Grapes) Extraction Extraction & Purification Plant->Extraction D3G_extract Delphinidin 3-Glucoside (Extract or Pure Compound) Extraction->D3G_extract DPPH DPPH Assay D3G_extract->DPPH Cell_Culture Cancer Cell Lines D3G_extract->Cell_Culture Macrophage Macrophage Cell Lines D3G_extract->Macrophage IC50_AOX IC50 Determination DPPH->IC50_AOX MTT MTT Assay Cell_Culture->MTT IC50_AC IC50 Determination MTT->IC50_AC NFkB_Assay NF-κB Assay (e.g., Luciferase) Macrophage->NFkB_Assay COX2_Assay COX-2 Inhibition Assay Macrophage->COX2_Assay

Caption: General Experimental Workflow for Assessing D3G Biological Activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.